Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBQIOZQHUMABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503788 | |
| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74840-35-0 | |
| Record name | Ethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74840-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS 5909-24-0): A Keystone Intermediate in Modern Drug Discovery
Executive Summary: Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, CAS 5909-24-0, is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its polysubstituted pyrimidine core, featuring strategically placed reactive sites—a labile chlorine atom, a thioether, and an ethyl ester—offers exceptional synthetic versatility. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, characteristic reactivity, and pivotal applications. We will explore the mechanistic rationale behind its utility in nucleophilic aromatic substitution reactions and highlight its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and the antiplatelet agent Ticagrelor. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a foundational heterocyclic motif in the chemistry of life and medicine.[1] As a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, its biological significance is profound.[2] This inherent biocompatibility has inspired medicinal chemists to utilize the pyrimidine scaffold to design novel therapeutics targeting a vast range of diseases.[3] Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[2][4] The synthetic flexibility of the pyrimidine ring allows for precise structural modifications, enabling the fine-tuning of a compound's interaction with specific biological targets.[5] this compound is a prime example of a pyrimidine derivative designed for synthetic utility, providing a reliable and versatile platform for constructing complex molecular architectures.[6]
Physicochemical & Spectroscopic Profile
The compound is typically an off-white to light yellow solid or powder, and its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.[7]
Table 1: Core Physicochemical Properties
| Property | Value | References |
|---|---|---|
| CAS Number | 5909-24-0 | |
| Molecular Formula | C₈H₉ClN₂O₂S | [8][9] |
| Molecular Weight | 232.69 g/mol | [8] |
| Appearance | Off-white to light yellow solid/powder | [7] |
| Melting Point | 60-63 °C (lit.) | [7] |
| IUPAC Name | ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | [8][9] |
| SMILES | CCOC(=O)c1cnc(SC)nc1Cl |
| InChI Key | SNNHLSHDDGJVDM-UHFFFAOYSA-N | |
Table 2: Summary of Spectroscopic Data
| Technique | Expected Characteristics | References |
|---|---|---|
| ¹H NMR | Signals corresponding to ethyl ester protons (triplet and quartet), a singlet for the methylthio group, and a singlet for the pyrimidine C6-H. | [9][10] |
| Mass Spec. (MS) | Molecular ion peak (M+) with a characteristic M+2 isotopic peak for chlorine in an approximate 3:1 ratio. | [9] |
| Infrared (IR) | Absorption bands for C=O (ester), aromatic C=N/C=C stretching, and C-Cl stretching. | [9] |
| Purity (HPLC) | Typically supplied at ≥98% purity. |[7] |
Synthesis and Purification
The most common and efficient synthesis of this compound is a two-step process starting from readily available commercial reagents.[11] The causality behind this choice of pathway lies in the robust and high-yielding nature of pyrimidine ring formation from acyclic precursors, followed by a standard conversion of a hydroxyl group to a chloro group, which serves as an excellent leaving group for subsequent reactions.
Synthesis Workflow
The synthesis begins with the condensation of S-methylisothiourea and diethyl ethoxymethylene malonate, which forms the pyrimidine ring. The resulting 4-hydroxy-pyrimidine is then subjected to chlorination to yield the final product.[11]
References
- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 2. scispace.com [scispace.com]
- 3. researchtrend.net [researchtrend.net]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]
- 8. apicule.com [apicule.com]
- 9. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block
An In-depth Technical Guide to Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS: 5909-24-0)
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount. This compound, bearing the CAS number 5909-24-0, stands out as a quintessential example of a high-value, versatile synthetic intermediate.[1][2] Its utility is rooted in its densely functionalized pyrimidine core, a heterocyclic scaffold central to the structure of nucleobases and numerous pharmacologically active agents.[3]
This molecule is artfully equipped with three distinct reactive handles: a chloro group at the 4-position, a methylthio group at the 2-position, and an ethyl carboxylate at the 5-position.[1] This specific arrangement of functional groups provides a robust platform for medicinal chemists to perform targeted modifications, enabling the exploration of structure-activity relationships (SARs) and the efficient generation of libraries of potential drug candidates.[2] It is a key building block in the synthesis of a range of therapeutics, most notably kinase inhibitors and the fast-acting PDE-5 inhibitor, Avanafil.[3][4][5]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates critical data on the compound's physicochemical properties, provides field-proven synthetic protocols, explores its nuanced reactivity, and details its applications, safety, and handling, thereby empowering its effective and strategic use in research and development endeavors.
Section 1: Core Physicochemical and Structural Properties
The compound presents as an off-white to light yellow solid at room temperature.[4][6] Its structural and physical properties are summarized below, providing the foundational data required for its use in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 5909-24-0 | [1][6][7][8] |
| Molecular Formula | C₈H₉ClN₂O₂S | [1][7][8] |
| Molecular Weight | 232.69 g/mol | [1][7][8][9] |
| IUPAC Name | ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | [1] |
| Synonyms | 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine, ETHYL 4-CHLORO-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE | [1][4] |
| Appearance | Off-white to light yellow solid | [4][6] |
| Melting Point | 60-63 °C (lit.) | [4][6][8] |
| Boiling Point | 132 °C at 0.4 mmHg (lit.) | [4][6] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |
| SMILES String | CCOC(=O)c1cnc(SC)nc1Cl | [7][8] |
| InChI Key | SNNHLSHDDGJVDM-UHFFFAOYSA-N | [7][8] |
The synthetic versatility of this molecule is a direct consequence of its functional group arrangement. The electron-withdrawing pyrimidine ring, further activated by the chloro and carboxylate groups, makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). The methylthio group at the 2-position and the ethyl ester at the 5-position offer additional sites for modification, albeit under different reaction conditions, allowing for a multi-dimensional approach to molecular design.
Section 2: Synthesis and Purification
The most common and efficient synthesis of this compound involves the chlorination of its 4-hydroxy precursor. This transformation is a cornerstone reaction in pyrimidine chemistry, converting the more stable keto-enol tautomer (the 4-hydroxypyrimidine) into the highly reactive 4-chloro derivative.
The choice of chlorinating agent is critical. While phosphorus oxychloride (POCl₃) is effective, thionyl chloride (SOCl₂) is also frequently used and can offer advantages in terms of workup and purification.[6] The protocol below describes a robust and scalable procedure adapted from established methods.[6]
Workflow for Synthesis
Caption: Synthesis workflow from the hydroxy to the chloro derivative.
Detailed Experimental Protocol
Objective: To synthesize this compound from Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate.
Materials:
-
Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (1 eq.)
-
Thionyl chloride (SOCl₂, ~1.2 eq.)
-
Ice water
-
Reaction vessel (three-necked flask with condenser and thermometer)
Procedure:
-
Reaction Setup: Charge a clean, dry three-necked flask with ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (e.g., 30 g, 140 mmol).[6]
-
Reagent Addition: Under a nitrogen atmosphere and with stirring, slowly add thionyl chloride (e.g., 20 g, 168 mmol) to the reaction vessel.[6] Causality Note: Slow addition is crucial to control the initial exotherm and the release of HCl and SO₂ gases.
-
Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for approximately 3 hours.[6] Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical mobile phase for TLC could be ethyl acetate/hexane.
-
Quenching and Crystallization: After the reaction is complete, cool the solution to 0-5 °C using an ice bath.[6] Cautiously and slowly add 100 ml of ice water to the reaction mixture to quench the excess thionyl chloride. Safety Note: This is a highly exothermic step that releases acidic gases. Perform in a well-ventilated fume hood.
-
Product Isolation: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.[6] Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any residual acids.
-
Drying: Dry the collected white solid under vacuum at 50 °C to a constant weight.[6] The expected yield is typically high (>90%) with high purity (>99% by HPLC).[6]
Section 3: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the lability of the C4-chloro substituent towards nucleophiles. However, the C2-methylthio group can also participate in substitution reactions, a feature that significantly broadens its synthetic potential.
Primary Reactivity: Nucleophilic Substitution at C4
The chlorine atom at the 4-position is the most reactive site. It is readily displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is the primary strategy for introducing molecular diversity and is fundamental to its use in constructing libraries of drug candidates.[2] For example, it is used to synthesize pyrimidinopyridones, which act as inhibitors of FMS tyrosine kinase.[6]
Secondary Reactivity: Displacement of the C2-Methylthio Group
While less reactive than the C4-chloro group, the C2-methylthio group can also be displaced. This reactivity is particularly notable when using strong nucleophiles or an excess of a reagent. For instance, treatment with an excess of sodium methoxide can lead to the displacement of both the chloro and methylthio groups, yielding the 2,4-dimethoxy pyrimidine derivative.[10] More surprisingly, attempts to prepare the 4-cyano derivative using sodium cyanide in DMSO resulted not in the expected product, but in the displacement of the chloro group and subsequent reaction to form ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate.[10] This highlights the need for careful consideration of reaction conditions to achieve selective functionalization.
Caption: Key reactivity pathways of the title compound.
Section 4: Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with a wide range of biological targets. This compound serves as a critical starting material for several classes of therapeutic agents.
-
Kinase Inhibitors: The compound is used to synthesize inhibitors of various kinases, including Cdk4, PDGF, FGF, EGF, and Raf kinases.[3][5] The pyrimidine core often acts as a scaffold that presents substituents into the ATP-binding pocket of the kinase, forming key hydrogen bond interactions with the hinge region of the enzyme.
-
PDE-5 Inhibitors: It is a key intermediate in the synthesis of Avanafil, an oral, fast-acting, and highly selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[4]
-
Antimicrobial Agents: As a general pyrimidine derivative, it serves as a precursor for compounds screened for activity against various bacteria, including Streptococcus faecium and Lactobacillus casei.[6]
Caption: Logical flow from intermediate to drug classes.
Section 5: Spectroscopic Characterization
Unambiguous characterization of the compound is essential for its use in synthesis. Standard spectroscopic methods are used for structure confirmation and purity assessment.[9][11]
-
¹H NMR (Proton NMR): The spectrum would show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a singlet for the methylthio group (around 2.6 ppm), and a singlet for the lone pyrimidine proton (at a downfield shift, likely >8.5 ppm).[11]
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for all 8 carbon atoms, including the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with the carbon attached to chlorine being significantly shifted), and the carbons of the ethyl and methylthio groups.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (around 1720 cm⁻¹), C=N and C=C stretching frequencies for the pyrimidine ring, and C-H stretching for the alkyl groups.[9]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9]
Section 6: Safety, Handling, and Storage
This compound is considered a hazardous chemical and requires careful handling in accordance with good industrial hygiene and safety practices.[12]
Hazard Identification: The compound is classified as an irritant.[3][4][12]
| GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure), Category 3 | H335: May cause respiratory irritation |
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protection: Wear appropriate protective gloves (e.g., nitrile), clothing, and safety glasses with side-shields or goggles.[12] A NIOSH-approved dust mask is recommended when handling the powder.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
Storage and Stability:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8] The recommended storage temperature is 2-8°C.[8]
-
Incompatibilities: Keep away from strong oxidizing agents.[12]
-
Stability: The compound is stable under recommended storage conditions.[12]
Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local regulations.[13] Do not allow the product to enter drains.[13]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined reactivity, particularly the selective functionalization at the C4 position, provides a reliable and efficient pathway to complex molecular architectures. Its proven role in the synthesis of kinase inhibitors and other important APIs underscores its value to the pharmaceutical industry.[2][3][4] By understanding its properties, synthesis, reactivity, and safety considerations as detailed in this guide, researchers can fully leverage the potential of this powerful building block to advance the development of novel therapeutics.
References
- 1. apicule.com [apicule.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 4. csnvchem.com [csnvchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]
- 7. 5909-24-0 | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Palbociclib Related | Ambeed.com [ambeed.com]
- 8. エチル 4-クロロ-2-メチルチオ-5-ピリミジンカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate structure elucidation
An In-depth Technical Guide to the Structural Elucidation of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Introduction: The Role of Heterocyclic Scaffolds in Modern Chemistry
In the landscape of drug discovery and materials science, pyrimidine derivatives represent a cornerstone of synthetic chemistry.[1][2][3] Their structural motif is central to numerous biologically active compounds, including kinase inhibitors and antiviral agents.[2][4] this compound (CAS No. 5909-24-0) is a key exemplar of this class, serving as a versatile intermediate in the synthesis of complex pharmaceutical agents, such as the PDE-5 inhibitor Avanafil.[5]
The precise structural confirmation of such intermediates is not merely an academic exercise; it is a critical checkpoint in the drug development pipeline. Purity and unambiguous structural identity directly impact the reliability of experimental outcomes, structure-activity relationship (SAR) studies, and the ultimate success of a therapeutic candidate.[6] This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore not just the "what" but the "why" behind the analytical choices, offering a self-validating workflow for researchers in the field.
Compound Profile & Physicochemical Properties
Before delving into spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential.
| Property | Value | Source |
| IUPAC Name | ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | PubChem[7] |
| Molecular Formula | C₈H₉ClN₂O₂S | Sigma-Aldrich |
| Molecular Weight | 232.69 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid/powder | Acros Organ[8], Sigma-Aldrich |
| Melting Point | 60-63 °C (lit.) | Sigma-Aldrich |
| CAS Number | 5909-24-0 | PubChem[7] |
The Analytical Workflow: A Strategy for Unambiguous Elucidation
The structural elucidation of a novel or synthesized compound is a systematic process of evidence gathering. Each analytical technique provides a unique piece of the puzzle. Our approach is designed to be synergistic, where the data from one method corroborates and refines the hypotheses drawn from another.
Mass Spectrometry: The First Checkpoint
Expertise & Causality: Mass Spectrometry (MS) is the initial and most crucial step. Its primary purpose is to determine the molecular weight of the compound, providing immediate validation of the molecular formula. For halogenated compounds, MS offers a distinct isotopic signature that is powerfully diagnostic.
Analysis of this compound:
The molecular formula C₈H₉ClN₂O₂S predicts a monoisotopic mass of approximately 232.01 Da. The key feature to anticipate is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1. Therefore, the mass spectrum should exhibit a characteristic pair of peaks for the molecular ion [M]⁺ and its isotope [M+2]⁺.
Expected Mass Spectrometry Data:
| m/z (Daltons) | Assignment | Expected Relative Intensity | Rationale |
| 232 | [M]⁺ (with ³⁵Cl) | 100% | Molecular ion containing the more abundant ³⁵Cl isotope. |
| 234 | [M+2]⁺ (with ³⁷Cl) | ~32% | Molecular ion containing the less abundant ³⁷Cl isotope. |
The observation of this ~3:1 intensity ratio for the 232/234 m/z peaks is strong, undeniable evidence for the presence of a single chlorine atom in the molecule.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A small quantity (~1 mg) of the purified compound is dissolved in a volatile solvent like chloroform or ethyl acetate.
-
Instrument: A standard GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer is used.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a clear molecular ion peak for small organic molecules.
-
Analysis: The sample is introduced into the high-vacuum source, ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting spectrum is analyzed for the molecular ion peak and its isotopic pattern.
Infrared Spectroscopy: Identifying the Molecular Bonds
Expertise & Causality: Infrared (IR) Spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through the sample, we can detect which frequencies are absorbed, corresponding to the vibrations of specific bonds.
Analysis of this compound:
The structure contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. The most prominent of these is the ester carbonyl (C=O) group.
Expected Infrared Absorption Data:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |
| ~3000-3100 | C-H Stretch | Aromatic C-H (pyrimidine ring) | The single proton on the pyrimidine ring. |
| ~2850-2980 | C-H Stretch | Aliphatic C-H (ethyl & methylthio) | Stretching vibrations of the sp³ hybridized C-H bonds. |
| ~1720-1740 | C=O Stretch | Ester Carbonyl | This will be a very strong, sharp absorption, highly characteristic of the ester group.[9] |
| ~1550-1600 | C=N / C=C Stretch | Pyrimidine Ring | Stretching vibrations within the aromatic heterocyclic ring. |
| ~1100-1300 | C-O Stretch | Ester C-O linkage | Characteristic stretching of the C-O single bond in the ester. |
| ~600-800 | C-Cl Stretch | Aryl Halide | The vibration of the carbon-chlorine bond. |
The definitive presence of a strong peak around 1725 cm⁻¹ provides robust evidence for the ester functional group.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium). No special sample preparation like KBr pellets is required.
-
Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: The sample is pressed against the crystal using a pressure clamp to ensure good contact. The IR beam is directed through the crystal, and the spectrum is recorded.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[10] ¹H NMR provides information on the number, chemical environment, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.
¹H NMR Spectroscopy Analysis
Based on the proposed structure, we can predict the ¹H NMR spectrum with high confidence. The spectrum should contain four distinct signals.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.0 | Singlet (s) | 1H | Pyrimidine H-6 | The sole proton on the electron-deficient pyrimidine ring is highly deshielded, appearing far downfield. It has no adjacent protons, hence it is a singlet. |
| ~4.4 - 4.5 | Quartet (q) | 2H | -OCH₂ CH₃ | These methylene protons are adjacent to an oxygen atom (deshielding) and are split into a quartet by the three protons of the neighboring methyl group (n+1 rule: 3+1=4). |
| ~2.6 - 2.7 | Singlet (s) | 3H | -SCH₃ | The methylthio protons are a singlet as they have no adjacent protons. Their chemical shift is influenced by the adjacent sulfur atom. |
| ~1.4 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ | These methyl protons are split into a triplet by the two protons of the neighboring methylene group (n+1 rule: 2+1=3). |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. We expect to see 8 distinct signals corresponding to the 8 carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | The ester carbonyl carbon is the most deshielded carbon, appearing furthest downfield. |
| ~165-175 | Pyrimidine C-2 | Carbon attached to two heteroatoms (N and S). |
| ~160-165 | Pyrimidine C-4 | Carbon attached to a nitrogen and a chlorine atom. |
| ~155-160 | Pyrimidine C-6 | Carbon attached to the single ring proton. |
| ~115-120 | Pyrimidine C-5 | Carbon attached to the ester and chloro groups. |
| ~62 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester, attached to oxygen. |
| ~15 | -SCH₃ | The methyl carbon of the methylthio group. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |
Synthesis of Evidence and Final Structural Confirmation
-
Mass Spectrometry confirms the molecular weight and the presence of one chlorine atom (m/z 232/234 in a 3:1 ratio).
-
IR Spectroscopy confirms the presence of key functional groups, most importantly the ester C=O at ~1725 cm⁻¹.
-
¹H NMR Spectroscopy confirms the presence and connectivity of all proton-containing fragments: a single aromatic proton, an ethyl group, and a methylthio group, with the correct integration and splitting patterns.
-
¹³C NMR Spectroscopy confirms the presence of all 8 unique carbon atoms, including the carbonyl and the distinct carbons of the substituted pyrimidine ring.
When combined, this body of evidence leaves no room for ambiguity. The data collectively and conclusively validates the structure as this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. heteroletters.org [heteroletters.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. csnvchem.com [csnvchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, 98% 100 g | Request for Quote [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a key heterocyclic building block in medicinal chemistry. Its substituted pyrimidine core is a prevalent scaffold in a multitude of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest for drug discovery and development programs. This technical guide provides a comprehensive overview of the robust and widely adopted synthetic pathway to this valuable intermediate, delving into the mechanistic underpinnings of the reaction sequence and furnishing a detailed, field-proven experimental protocol. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important molecule. This compound is a crucial intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.[1][2][3]
Strategic Synthesis Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound is achieved through a two-step process. This pathway begins with a condensation reaction to construct the pyrimidine ring, followed by a chlorination step to introduce the chloro substituent at the 5-position.
Overall Synthesis Scheme:
Caption: Overall two-step synthesis pathway.
This strategic approach is favored for its accessibility of starting materials and generally good yields.
Step 1: Pyrimidine Ring Formation via Condensation
The initial step involves the construction of the pyrimidine core through a condensation reaction between S-methylisothiourea and diethyl ethoxymethylenemalonate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Mechanistic Insights
The reaction proceeds through a nucleophilic attack of the S-methylisothiourea on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the stable pyrimidine ring. The basic conditions are crucial for deprotonating the isothiourea, thereby increasing its nucleophilicity.
Caption: Mechanistic pathway for Step 1.
Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Reaction Setup: A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped with a reflux condenser and a dropping funnel. The mixture is stirred until all the sodium has dissolved.
-
Addition of Reactants: S-methylisothiourea sulfate (0.5 equivalents) is added to the sodium ethoxide solution and stirred. Diethyl ethoxymethylenemalonate (1.0 equivalent) is then added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
Step 2: Chlorination of the Pyrimidine Ring
The second step involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chloro group. This is a crucial transformation for enabling subsequent nucleophilic substitution reactions to introduce further diversity into the molecule. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this chlorination.
Mechanistic Insights
The chlorination of the 4-hydroxypyrimidine intermediate with phosphorus oxychloride proceeds via the formation of a phosphate ester intermediate. The pyrimidine nitrogen atom then attacks the phosphorus, leading to the formation of a highly reactive pyridinium-like intermediate. Subsequent nucleophilic attack by a chloride ion on the 4-position of the pyrimidine ring, followed by the elimination of a phosphate by-product, yields the desired 4-chloro derivative. The use of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can be employed to scavenge the HCl generated during the reaction and to facilitate the formation of the reactive intermediate.
Caption: Mechanistic pathway for Step 2.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylaniline, can be added.
-
Reaction Conditions: The reaction mixture is heated to reflux (around 105-110 °C) and maintained for a period of 2-4 hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Work-up and Isolation: After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The aqueous mixture is neutralized with a base, such as sodium bicarbonate or sodium carbonate solution, until the pH is neutral or slightly basic. The product is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product with high purity.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1 | S-Methylisothiourea, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | 75-85 | >95 |
| 2 | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, POCl₃ | This compound | 80-90 | >98 |
Conclusion
The described two-step synthesis provides a reliable and efficient route to this compound. A thorough understanding of the reaction mechanisms allows for optimization of the reaction conditions to achieve high yields and purity. This intermediate's versatility makes it a valuable asset in the synthesis of a wide array of biologically active molecules, underscoring the importance of its robust production in the field of drug discovery.
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Introduction
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a substituted pyrimidine, is a compound of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are core components of numerous biologically active molecules, including anticancer and antiviral agents.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational understanding for researchers and scientists engaged in its synthesis, characterization, and application in drug discovery pipelines. As an organic synthesis intermediate, particularly in the synthesis of kinase inhibitors and important pharmaceuticals like Avanafil, a comprehensive understanding of its structural verification via spectroscopic methods is paramount.[2][3]
This document will detail the expected and observed data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from established spectral databases and peer-reviewed literature.
Molecular Structure and Key Features
The structure of this compound (CAS Number: 5909-24-0, Molecular Formula: C₈H₉ClN₂O₂S, Molecular Weight: 232.69 g/mol ) presents several key features that are differentiable by spectroscopic techniques.[4][5] These include the aromatic pyrimidine ring, a chloro substituent, a methylthio group, and an ethyl carboxylate group. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit four distinct signals.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 (pyrimidine) | ~8.8 | Singlet (s) | 1H | N/A |
| -OCH₂CH₃ | ~4.4 | Quartet (q) | 2H | ~7.1 |
| -SCH₃ | ~2.6 | Singlet (s) | 3H | N/A |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H | ~7.1 |
Interpretation and Rationale:
-
H-6 Proton: The single proton on the pyrimidine ring is expected to be the most deshielded due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the adjacent chloro and carboxylate groups. Its appearance as a singlet indicates no adjacent proton neighbors.
-
Ethyl Ester Protons: The ethyl group gives a characteristic quartet and triplet pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a downfield shift to around 4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and thus appear more upfield at approximately 1.4 ppm. They are split into a triplet by the two neighboring methylene protons. The coupling constant for both the quartet and the triplet is expected to be around 7.1 Hz.
-
Methylthio Protons: The three protons of the methylthio group (-SCH₃) are in a similar chemical environment and are not coupled to any other protons, thus they are expected to appear as a sharp singlet at around 2.6 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the compound.[6]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse for excitation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 8-16 scans are usually adequate.
-
Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration. A delay of 1-2 seconds is generally sufficient for small molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to determine the connectivity of the protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a singlet. The expected ¹³C NMR spectrum of this compound would show eight distinct signals.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~163 |
| C-2 (pyrimidine) | ~175 |
| C-4 (pyrimidine) | ~160 |
| C-6 (pyrimidine) | ~155 |
| C-5 (pyrimidine) | ~118 |
| -OCH₂CH₃ | ~63 |
| -SCH₃ | ~14 |
| -OCH₂CH₃ | ~14 |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and is expected to appear in the downfield region of the spectrum, typically around 163 ppm.[7]
-
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will have distinct chemical shifts based on their substituents. The carbon at position 2, bonded to the sulfur and two nitrogens, is expected to be the most downfield of the ring carbons. The carbon at position 4, bonded to the chlorine and two nitrogens, will also be significantly downfield. The protonated carbon at position 6 will be further upfield, and the carbon at position 5, bonded to the carboxylate and chloro groups, will also have a characteristic shift.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is attached to an oxygen atom and will be more deshielded than the methyl carbon (-CH₃).
-
Methylthio Carbon: The carbon of the methylthio group (-SCH₃) is an sp³ hybridized carbon attached to sulfur and is expected to appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
A typical protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:
-
Sample Preparation:
-
A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[6]
-
The same deuterated solvent and reference standard (TMS) as for ¹H NMR can be used.
-
-
Instrument Setup:
-
Tune the probe for the ¹³C frequency.
-
Lock and shim the spectrometer as for ¹H NMR.
-
-
Data Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupling pulse sequence to simplify the spectrum to singlets for each carbon.
-
A sufficient number of scans is crucial to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C. This can range from several hundred to several thousand scans depending on the sample concentration.
-
A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer T1 values.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (pyrimidine) |
| ~2980-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |
| ~1730-1715 | C=O stretch | Ester |
| ~1600-1450 | C=C and C=N stretch | Aromatic ring (pyrimidine) |
| ~1250-1000 | C-O stretch | Ester |
| ~800-600 | C-Cl stretch | Chloroalkane |
Interpretation and Rationale:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic proton on the pyrimidine ring and the aliphatic protons of the ethyl and methyl groups.
-
Carbonyl Stretching: A strong absorption band in the region of 1730-1715 cm⁻¹ is a clear indicator of the ester carbonyl group.[9]
-
Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine ring will appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The C-O single bond stretches of the ester group will give rise to strong absorptions in the fingerprint region between 1250 and 1000 cm⁻¹.
-
C-Cl Stretching: The presence of the chloro group is indicated by an absorption band in the lower frequency region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[10]
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[10]
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron impact (EI) ionization is a common method for the analysis of small, volatile organic molecules, which often causes fragmentation of the molecular ion.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 232 and 234 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). The peak at m/z 232 corresponds to the molecular weight of the compound with the ³⁵Cl isotope.
-
Key Fragments:
-
m/z = 204: [M - C₂H₄]⁺ (loss of ethylene from the ethyl group)
-
m/z = 187: [M - OCH₂CH₃]⁺ (loss of the ethoxy radical)
-
m/z = 164
-
Other fragments corresponding to the cleavage of the pyrimidine ring and loss of other small molecules.
-
PubChem lists prominent peaks at m/z 232, 234, 204, and 164 for this compound.[4]
Interpretation and Rationale:
The mass spectrum will provide the molecular weight of the compound and information about its structure from the fragmentation pattern. The presence of a chlorine atom is readily identified by the characteristic M⁺ and M+2 isotopic pattern. The fragmentation will likely involve the loss of neutral molecules from the ester and methylthio groups, as well as cleavage of the pyrimidine ring.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For a pure, volatile solid, the sample can be introduced into the mass spectrometer via a direct insertion probe. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Ionization:
-
The sample is vaporized by heating the probe, and the gaseous molecules enter the ion source.
-
In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Visualizing Spectroscopic Relationships
The following workflow illustrates the integrated approach to the spectroscopic characterization of this compound.
Caption: Integrated workflow for structural elucidation.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for its structural verification. Each technique offers complementary information that, when integrated, confirms the molecular structure with a high degree of confidence. This technical guide serves as a valuable resource for researchers, providing both the expected spectral data and the underlying principles for its interpretation, thereby facilitating the efficient and accurate characterization of this important chemical intermediate.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 - Manufacturer and Supplier | New Venture [nvchem.net]
- 3. csnvchem.com [csnvchem.com]
- 4. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. エチル 4-クロロ-2-メチルチオ-5-ピリミジンカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. agilent.com [agilent.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
NMR analysis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
An In-Depth Technical Guide to the NMR Analysis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Introduction: The Role of Structural Elucidation in Drug Discovery
In the landscape of modern drug development, the precise characterization of molecular structure is a cornerstone of success. This compound is a key heterocyclic building block, utilized in the synthesis of various pharmacologically active agents, including kinase inhibitors for cancer therapy.[1][2][3] Its utility as a synthetic intermediate underscores the critical need for unambiguous structural verification.[4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, providing unparalleled insight into the molecular framework in a non-destructive manner.
This guide offers a comprehensive, field-proven approach to the complete . We will move from theoretical prediction to practical application, detailing not just the "how" but the fundamental "why" behind each step. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical workflow for the structural elucidation of complex organic molecules.
Part 1: Theoretical NMR Spectral Prediction
Before stepping into the laboratory, a theoretical analysis based on the molecule's structure provides a predictive framework, guiding our interpretation of the experimental data. Understanding the electronic environment of each nucleus is key to anticipating its chemical shift and coupling patterns.
Molecular Structure and Numbering
To ensure clarity, we will use the standard IUPAC numbering system for the pyrimidine ring and denote the ethyl and methylthio substituents as shown below.
Caption: Structure of this compound.
¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum is predicted to show four distinct signals:
-
H6 (Pyrimidine Ring Proton): This is the sole proton directly attached to the aromatic pyrimidine ring. It is expected to appear as a sharp singlet due to the absence of adjacent protons for spin-spin coupling. Its chemical shift will be significantly downfield, likely in the δ 8.5-9.0 ppm range. This deshielding is caused by the electronegative nitrogen atoms within the ring and the cumulative electron-withdrawing effects of the chloro and carboxylate substituents.
-
H9 (Ethyl -CH₂-): These methylene protons are adjacent to an oxygen atom of the ester group, which is deshielding. They are also adjacent to the three equivalent protons of the methyl group (H10). Therefore, this signal is predicted to be a quartet (n+1 rule, where n=3) with a chemical shift around δ 4.0-4.5 ppm .[5]
-
H7 (Methylthio -SCH₃): The three protons of the methylthio group are equivalent and are not coupled to any other protons, so they will appear as a distinct singlet . The sulfur atom is less electronegative than oxygen or nitrogen, placing this signal further upfield than other functional groups, likely in the δ 2.5-2.8 ppm range.
-
H10 (Ethyl -CH₃): These terminal methyl protons are coupled to the two methylene protons (H9). This will result in a triplet (n+1 rule, where n=2). Being the most shielded protons in the molecule, they will appear at the highest field (furthest upfield), typically around δ 1.2-1.5 ppm .[5]
¹³C NMR Spectrum: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to display eight unique carbon signals, as the molecule lacks symmetry.
-
C8 (Ester Carbonyl): The carbonyl carbon is in a highly deshielded environment due to the double bond to one oxygen and a single bond to another. This signal will be the furthest downfield, typically in the δ 160-165 ppm range.
-
Pyrimidine Ring Carbons (C2, C4, C5, C6): These carbons will resonate in the aromatic region of the spectrum.
-
C2 & C4: These carbons are bonded to two heteroatoms (N and S for C2; N and Cl for C4, plus the ester) and will be significantly deshielded, likely appearing in the δ 160-175 ppm range. Distinguishing them may require 2D NMR techniques.
-
C6: This carbon is bonded to a proton (H6) and is situated between two nitrogen atoms. It is expected to be found around δ 155-160 ppm .
-
C5: The carbon bearing the chloro-substituent will be influenced by its electronegativity and is predicted to be in the δ 120-130 ppm range.
-
-
C9 (Ethyl -CH₂-): This methylene carbon, attached to the ester oxygen, will be deshielded and is expected around δ 60-65 ppm .
-
C7 & C10 (Methyl Carbons):
-
C7 (-SCH₃): The methylthio carbon signal is typically found in the δ 12-18 ppm range.
-
C10 (Ethyl -CH₃): The terminal ethyl carbon is highly shielded and will appear furthest upfield, around δ 13-16 ppm .
-
Part 2: Experimental Design & Protocol
A meticulously executed experiment is the foundation of reliable data. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
Workflow for NMR Analysis
Caption: A systematic workflow for comprehensive NMR analysis.
Step-by-Step Experimental Protocol
1. Sample Preparation: The Key to Quality Spectra
-
Objective: To prepare a homogeneous, particulate-free solution of the analyte at an appropriate concentration.
-
Materials:
-
High-quality 5 mm NMR tube (e.g., Norell S-5-500-7).
-
Deuterated solvent: Chloroform-d (CDCl₃) is a good first choice due to its excellent solvating power for many organic compounds. If solubility is an issue, DMSO-d₆ can be used.[8]
-
Internal Standard: Tetramethylsilane (TMS) is included in most commercially available deuterated solvents for referencing the chemical shift to 0.00 ppm.
-
Glass Pasteur pipette with a small plug of glass wool.
-
Procedure:
-
Weigh approximately 10 mg of the solid compound into a clean, dry small glass vial.
-
Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[8][9]
-
Gently vortex or swirl the vial until the solid is completely dissolved. The solution must be homogeneous and free of any visible particles.[10]
-
Filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube. This crucial step removes any microscopic solid impurities that can severely degrade the magnetic field homogeneity (shimming) and broaden the spectral lines.[7]
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition
-
Objective: To acquire high-resolution 1D (¹H, ¹³C) and, if necessary, 2D correlation spectra.
-
Instrumentation: A modern NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended.
-
¹H NMR Experiment Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (ns): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm).
-
-
¹³C{¹H} NMR Experiment Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Number of Scans (ns): 256 to 1024 scans, as ¹³C has low natural abundance and sensitivity.[6]
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): ~240 ppm (e.g., from -10 to 230 ppm).
-
-
Advanced Experiments (if needed for confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (e.g., confirming the H9-H10 correlation in the ethyl group).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (e.g., linking H6 to C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is exceptionally powerful for connecting molecular fragments.[11][12][13]
-
Part 3: Data Analysis and Structural Verification
Expected Data Summary
The predicted chemical shifts and multiplicities are summarized below for quick reference and comparison with experimental data.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H6 | 8.5 - 9.0 | Singlet (s) | 1H | Pyrimidine C-H |
| H9 | 4.0 - 4.5 | Quartet (q) | 2H | Ester -O-CH₂ -CH₃ |
| H7 | 2.5 - 2.8 | Singlet (s) | 3H | Thioether -S-CH₃ |
| H10 | 1.2 - 1.5 | Triplet (t) | 3H | Ester -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) | Assignment |
|---|---|---|
| C2/C4 | 160 - 175 | Pyrimidine Ring Carbons |
| C8 | 160 - 165 | Ester C =O |
| C6 | 155 - 160 | Pyrimidine Ring C -H |
| C5 | 120 - 130 | Pyrimidine Ring C -Cl |
| C9 | 60 - 65 | Ester -O-CH₂ -CH₃ |
| C7 | 12 - 18 | Thioether -S-CH₃ |
| C10 | 13 - 16 | Ester -O-CH₂-CH₃ |
Using 2D NMR for Unambiguous Assignment
While 1D spectra provide the primary data, 2D correlation experiments offer definitive proof of assignments. The HMBC experiment is particularly vital for this molecule.
Caption: Key expected HMBC (H-to-C) long-range correlations.
-
H6 Correlations: The pyrimidine proton (H6) is expected to show correlations to C5 and C4 (²J, two-bond couplings) and potentially to C2 (³J, three-bond coupling). This firmly places H6 on the ring and helps assign the surrounding carbons.
-
H7 Correlations: The methylthio protons (H7) will show a strong correlation to the carbon they are attached to, C2 (²J), confirming the position of the methylthio group.
-
H9 Correlations: The ethyl methylene protons (H9) will correlate to the ester carbonyl C8 (²J) and the pyrimidine carbon C4 (³J), definitively linking the ethyl ester group to the C4 position of the ring.
By systematically analyzing these 1D and 2D datasets, a complete and unambiguous assignment of every proton and carbon in the molecule can be achieved, providing the highest level of confidence in its structure.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]
- 4. csnvchem.com [csnvchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. organomation.com [organomation.com]
- 11. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document delves into the theoretical principles governing the vibrational spectroscopy of this molecule, offers a detailed interpretation of its predicted IR spectrum, and provides robust, field-proven protocols for acquiring high-quality spectral data. The guide is structured to offer not just procedural steps but also the causal reasoning behind experimental choices, ensuring scientific integrity and empowering researchers to confidently characterize this and similar molecular entities.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Synthesis
This compound (CAS No: 5909-24-0) is a polysubstituted pyrimidine derivative of significant interest in medicinal chemistry.[1][2] Its molecular architecture, featuring a pyrimidine core, an ethyl ester, a chloro substituent, and a methylthio group, makes it a versatile scaffold for the development of novel therapeutics, including kinase inhibitors.[3][4] In the rigorous landscape of drug development, unambiguous characterization of such intermediates is paramount to ensure the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient (API).
Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of chemical compounds. By probing the vibrational modes of a molecule's functional groups, an IR spectrum provides a unique "molecular fingerprint," allowing for confident identification and assessment of purity. This guide will provide a detailed exploration of the IR spectral features of this compound.
Molecular Structure and Predicted Vibrational Modes
The molecular structure of this compound (C₈H₉ClN₂O₂S) is presented below.[5] The expected IR spectrum is a composite of the vibrational frequencies of its constituent functional groups. A thorough understanding of these individual contributions is essential for accurate spectral interpretation.
Molecular Structure:
Caption: Chemical structure of this compound.
Predicted Infrared Spectrum and Interpretation
While an experimentally obtained spectrum from a reliable source like Bio-Rad Laboratories, Inc. is known to exist, it is not publicly accessible.[6] Therefore, this section presents a detailed prediction and interpretation of the key absorption bands based on established group frequencies for the molecule's functional components.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and In-Depth Analysis |
| ~3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine C-H) | Weak to Medium | The single C-H bond on the pyrimidine ring is expected to show a stretching vibration in this region, characteristic of sp² hybridized carbon-hydrogen bonds. |
| ~2980 - 2850 | C-H Stretch | Aliphatic (Ethyl & Methyl) | Medium | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl ester and methylthio groups. Multiple peaks are expected in this region. |
| ~1725 - 1710 | C=O Stretch | α,β-Unsaturated Ester | Strong | This is one of the most prominent and diagnostic peaks in the spectrum. The carbonyl of the ester is conjugated with the pyrimidine ring, which lowers the stretching frequency from that of a typical saturated ester (~1740 cm⁻¹). |
| ~1600 - 1450 | C=C & C=N Stretch | Pyrimidine Ring | Medium to Strong | The pyrimidine ring will exhibit several complex stretching vibrations in this region due to the conjugated C=C and C=N double bonds. These bands are characteristic of the aromatic heterocyclic core. |
| ~1450 - 1370 | C-H Bend | Aliphatic (CH₂ & CH₃) | Medium | Scissoring and bending vibrations of the methyl and methylene groups of the ethyl and methylthio substituents will appear in this region. |
| ~1300 - 1200 | C-O Stretch | Ester | Strong | A strong absorption band corresponding to the stretching of the C-O single bond of the ester group is expected here. This, in conjunction with the C=O stretch, is highly indicative of an ester. |
| ~1200 - 1000 | C-O Stretch & Ring Vibrations | Ester & Pyrimidine | Medium | This region will likely contain overlapping bands from the ester's O-C-C stretch and various in-plane bending and ring deformation modes of the pyrimidine core. |
| ~850 - 750 | C-Cl Stretch | Aromatic Halide | Medium to Strong | The stretching vibration of the C-Cl bond on the pyrimidine ring is expected in this region. Its exact position can be influenced by the electronic environment of the ring. |
| ~700 - 600 | C-S Stretch | Thioether | Weak to Medium | The C-S stretching vibration of the methylthio group typically appears in this lower frequency range. |
Experimental Protocol for IR Spectrum Acquisition
To ensure the acquisition of a high-quality, reproducible IR spectrum of this compound, which is a solid powder, two primary methods are recommended: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.[5] The choice between these methods depends on the available equipment and the desired sample throughput.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.
Workflow:
Caption: ATR-FTIR experimental workflow.
Step-by-Step Protocol:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.
-
Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to ratio out the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the powder and the crystal surface, which is essential for a strong signal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: If necessary, apply an ATR correction algorithm to the spectrum. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a transmission spectrum.
-
Cleaning: Thoroughly clean the sample from the ATR crystal.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method can yield very high-quality spectra but requires more extensive sample preparation.
Workflow:
Caption: KBr pellet FTIR experimental workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, spectroscopy-grade KBr powder.
-
Gently mix the sample and KBr in an agate mortar and pestle.
-
Grind the mixture thoroughly until it is a fine, homogenous powder. This step is crucial to reduce scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.
-
-
Background Acquisition: With the sample holder empty, acquire a background spectrum.
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the instrument's sample holder.
-
Acquire the sample spectrum, co-adding 16 to 32 scans.
-
-
Data Processing: Process the resulting spectrum as needed (e.g., baseline correction).
Conclusion: A Framework for Confident Characterization
The infrared spectrum of this compound is rich with information, providing a direct and reliable method for its structural confirmation. The key diagnostic bands—the strong, conjugated ester C=O stretch around 1710-1725 cm⁻¹, the strong C-O ester stretch near 1200-1300 cm⁻¹, the characteristic pyrimidine ring vibrations, and the C-Cl stretch in the fingerprint region—collectively offer a definitive signature for this molecule. By adhering to the detailed experimental protocols outlined in this guide, researchers and drug development professionals can generate high-quality, reproducible IR data. This, in turn, provides a self-validating system for quality control, ensuring the integrity of this critical pharmaceutical intermediate and supporting the advancement of drug discovery and development programs.
References
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]
- 5. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]
- 6. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Reactivity Profile of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Executive Summary
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a polysubstituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its importance stems from its role as a versatile and strategically functionalized scaffold for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[1][2] This technical guide provides an in-depth analysis of the compound's reactivity, offering a framework for researchers to understand and exploit its chemical behavior. We will explore the electronic landscape of the pyrimidine core, detail its reactivity towards nucleophilic aromatic substitution (SNAr), examine its utility in metal-catalyzed cross-coupling reactions, and discuss transformations of its peripheral functional groups. The narrative is grounded in mechanistic principles and supported by practical, field-proven experimental protocols to empower scientists in the rational design and synthesis of novel therapeutic agents.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a privileged heterocycle in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a focal point for the development of therapeutics that can modulate the activity of enzymes and receptors. This compound (hereafter ECMP ) has emerged as a critical building block in this field. Its utility is derived from the orthogonal reactivity of its multiple functional groups, which allows for sequential and site-selective modifications.
ECMP is a key intermediate in the synthesis of potent inhibitors for various kinases, including FMS tyrosine kinase, Raf, and cyclin-dependent kinases (CDKs), which are crucial targets in oncology and inflammatory diseases.[1][2] The strategic placement of a labile chlorine atom at C4, a modifiable methylthio group at C2, and an electron-withdrawing ester at C5 creates a unique electronic environment that dictates its reaction pathways.
The synthesis of ECMP is typically achieved through a two-step process involving the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate, followed by chlorination of the resulting 4-oxopyrimidine intermediate with a reagent such as phosphorus oxychloride.[1] This accessibility further enhances its value to the scientific community. This guide will dissect the reactivity of this powerful intermediate, providing both theoretical understanding and practical guidance.
Chapter 1: Electronic Structure and Predicted Reactivity
The reactivity of ECMP is governed by the inherent electron-deficient nature of the pyrimidine ring, which is further modulated by its substituents. The two nitrogen atoms in the ring act as powerful electron sinks, significantly lowering the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions.[3] This electron deficiency is the primary driver for the molecule's susceptibility to nucleophilic attack.
The influence of each substituent can be summarized as follows:
-
C4-Chloro Group : Acts as a good leaving group and, being at a position highly activated by the ring nitrogens, is the primary site for nucleophilic aromatic substitution (SNAr).
-
C2-Methylthio Group : This group is a less effective leaving group than chloride in SNAr reactions.[4][5] However, its sulfur atom can be oxidized to a sulfoxide or sulfone, transforming it into a highly labile leaving group and enabling selective C2-functionalization.
-
C5-Ester Group : The ethyl carboxylate is a strong electron-withdrawing group (-I, -M), which further activates the ring towards nucleophilic attack, particularly at the adjacent C4 and C6 positions.
-
C5-Chloro Group : While not present in the primary topic molecule, related 5-halopyrimidines are common. A halogen at C5 is less activated towards SNAr than those at C4/C6 but is an ideal handle for metal-catalyzed cross-coupling reactions.
This electronic arrangement establishes a clear hierarchy of reactivity, which can be strategically exploited for selective synthesis.
Caption: Predicted reactivity sites of this compound.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prevalent reaction pathway for ECMP is the SNAr reaction, driven by the electron-deficient pyrimidine core.
Dominant Reactivity at the C4-Position
The C4 position is the most electrophilic carbon and bears an excellent chloride leaving group, making it the primary target for nucleophiles. This reaction proceeds via a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: The two-step addition-elimination mechanism for SNAr reactions.
This pathway allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, and thiols. Treatment of ECMP with primary or secondary amines, for instance, is a common strategy for building scaffolds for kinase inhibitors.[6]
Data Presentation: Representative SNAr Reactions at C4
| Nucleophile | Reagent Example | Solvent | Base | Temperature (°C) | Product Type |
| Amine | Benzylamine | Dioxane | DIPEA | 80 - 100 | 4-Amino-pyrimidine |
| Phenol | 4-Methoxyphenol | DMF | K₂CO₃ | 60 - 80 | 4-Aryloxy-pyrimidine |
| Thiol | Thiophenol | Acetonitrile | Cs₂CO₃ | 25 - 50 | 4-Thioether-pyrimidine |
| Methoxide | Sodium Methoxide | Methanol | N/A | 25 | 4-Methoxy-pyrimidine |
Experimental Protocol: Synthesis of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
-
Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq), anhydrous 1,4-dioxane (0.2 M), and N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Nucleophile Addition : Add benzylamine (1.2 eq) to the stirred solution at room temperature.
-
Reaction Execution : Heat the reaction mixture to 90 °C and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Modulating Reactivity at the C2-Position
While direct displacement of the C2-methylthio group is possible, it typically requires harsher conditions or more potent nucleophiles than displacement of the C4-chloro group.[5] A more controlled and widely adopted strategy involves the oxidation of the methylthio group.
Reacting ECMP with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) converts the methylthio (-SMe) group into the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group. The methylsulfonyl group, in particular, is an exceptional leaving group due to its ability to stabilize a negative charge. This transformation dramatically increases the electrophilicity of the C2 position, enabling selective SNAr reactions at this site, even after the C4 position has been functionalized. This two-step, oxidation-substitution sequence provides a powerful tool for building complex pyrimidines.[4]
Chapter 3: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, and ECMP is an excellent substrate for these transformations. The C4-Cl bond is the primary site for oxidative addition to the palladium catalyst.
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Common Cross-Coupling Reactions with ECMP
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | C4-Aryl-pyrimidine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | C4-Amino-pyrimidine |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | C4-Alkynyl-pyrimidine |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | C4-Alkenyl-pyrimidine |
The selection of the appropriate palladium catalyst and ligand is critical for success, as the pyrimidine nitrogens can potentially coordinate to the metal center and inhibit catalysis.[7][8] Bulky, electron-rich phosphine ligands are often employed to promote efficient oxidative addition and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of ECMP with Phenylboronic Acid
-
Setup : In a Schlenk flask, combine ECMP (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Inerting : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification : After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the C4-phenylated product.
Chapter 4: Transformations of the Ester Moiety
The ethyl carboxylate group at the C5 position offers another handle for diversification, typically addressed after modifications to the pyrimidine core.
-
Saponification : Basic hydrolysis (e.g., with NaOH or LiOH) readily converts the ester to the corresponding carboxylic acid. This introduces a new functional group for amide couplings or other transformations.
-
Reduction : The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting hydroxymethyl group is a precursor for various downstream products.[9]
-
Hydrazinolysis : Reaction with hydrazine hydrate can convert the ester into a carbohydrazide.[10] This intermediate is highly valuable for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyridazines, through subsequent cyclization reactions.[10]
Chapter 5: Application in Multi-Step Synthesis
The true power of ECMP is realized in multi-step synthetic campaigns where its orthogonal reactivity is fully exploited. A common strategy involves initial SNAr at the C4 position, followed by a cross-coupling reaction, and concluding with a transformation of the ester group.
Caption: A representative synthetic sequence leveraging the orthogonal reactivity of ECMP.
This stepwise approach allows for the controlled and predictable assembly of complex molecular architectures, making ECMP an invaluable starting material in the quest for novel drug candidates. Its use in the synthesis of intermediates for drugs like Avanafil highlights its industrial relevance.[9]
Conclusion
This compound is a cornerstone intermediate for the construction of functionalized pyrimidine systems. Its reactivity is dominated by nucleophilic aromatic substitution at the highly activated C4-chloro position, a reaction that proceeds readily with a wide range of nucleophiles. Further complexity can be introduced through palladium-catalyzed cross-coupling reactions, selective functionalization at the C2-position following oxidation of the methylthio group, and diverse transformations of the C5-ester moiety. A thorough understanding of this nuanced reactivity profile allows researchers and drug development professionals to design efficient and elegant synthetic routes to novel and potent bioactive molecules, solidifying the role of ECMP as a key player in modern medicinal chemistry.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl 4-((3-chloro-4-hydroxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. csnvchem.com [csnvchem.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermochemical Properties of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate and its structural isomers are pivotal intermediates in the synthesis of a multitude of pharmaceutical compounds, most notably kinase inhibitors and agents for erectile dysfunction such as Avanafil.[1][2][3] A comprehensive understanding of the thermochemical properties of this molecule is paramount for ensuring process safety, predicting chemical reactivity, and guaranteeing the stability and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a robust framework for the experimental determination and computational prediction of the key thermochemical parameters of this compound, offering field-proven insights and detailed methodologies. While specific experimental data for this exact molecule is not extensively published, this document outlines the established and validated approaches for its characterization, drawing upon analogous studies on related pyrimidine derivatives.
Introduction: The Significance of a Versatile Pyrimidine Intermediate
Pyrimidine and its derivatives are fundamental heterocyclic structures in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their diverse biological activities.[4][5] Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a common isomer and commercially available variant of the title compound, serves as a versatile building block.[6] Its strategic functionalization allows for the synthesis of complex molecular architectures targeting a range of biological pathways.[3][5] The chloro- and methylthio- substituents, along with the carboxylate group, provide multiple reaction sites for chemists to explore structure-activity relationships (SARs).[2]
A thorough characterization of the thermochemical properties of this intermediate is a non-negotiable aspect of its application in drug development.[7][8] These properties, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, govern the molecule's stability, reactivity, and behavior under various processing and storage conditions.[9] This guide will detail the necessary experimental and computational workflows to elucidate these critical parameters.
Physicochemical Properties
Before delving into the thermochemical analysis, a summary of the known physicochemical properties of the closely related and more commonly documented isomer, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 5909-24-0), is presented in Table 1. These values serve as a baseline for experimental design and data interpretation.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClN₂O₂S | [10] |
| Molecular Weight | 232.69 g/mol | [10] |
| Appearance | White to off-white solid/powder | [1][11] |
| Melting Point | 60-63 °C | [1][11] |
| Boiling Point | 132 °C at 0.4 mmHg | [1] |
| Solubility | Chloroform, Ethyl Acetate | [1] |
Experimental Determination of Thermochemical Properties
The following experimental protocols are designed to provide a comprehensive thermochemical profile of this compound. The choice of these techniques is informed by extensive studies on other pyrimidine derivatives.[7][8][12]
Experimental Workflow Overview
References
- 1. csnvchem.com [csnvchem.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 6. cphi-online.com [cphi-online.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chemical.journalspub.info [chemical.journalspub.info]
- 10. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. [PDF] Thermal analysis of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
Crystal structure of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
An In-depth Technical Guide to the Crystal Structure Determination of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
A Note on Isomeric Specificity: This guide focuses on Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 5909-24-0). While the user query specified the 4-carboxylate isomer, publicly available scientific and commercial data overwhelmingly point to the 5-carboxylate isomer as the compound of significant interest in chemical synthesis and drug discovery. It is presumed that this is the intended subject of this guide.
Executive Summary
The three-dimensional atomic arrangement of a molecule, determined through single-crystal X-ray diffraction (scXRD), is foundational to modern drug discovery. This knowledge transcends simple chemical identity, providing critical insights into the structure-activity relationships (SAR) that govern a compound's therapeutic efficacy and safety. This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the complete workflow for determining the crystal structure of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. While a public crystal structure is not available at the time of this writing, this document outlines the definitive methodology to produce one, from synthesis to final structural analysis. We provide not only the "how" but the "why" behind key experimental decisions, grounding the protocol in the principles of chemical crystallography and its application in pharmaceutical sciences.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence stems from their bioisosteric relationship with purines, allowing them to interact with a wide array of biological targets. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a particularly valuable building block in this class.[1] Its strategic placement of reactive sites—a chloro group susceptible to nucleophilic substitution and an ester group for amide coupling—makes it a versatile intermediate for creating diverse molecular libraries.[1][2]
This compound is a key precursor in the synthesis of potent kinase inhibitors, including those targeting Raf, Cdk4, PDGF, FGF, and EGF, which are crucial in oncology research.[2][3] It is also an important intermediate in the synthesis of Avanafil, a selective PDE-5 inhibitor.[4] Given its pivotal role, an unambiguous determination of its three-dimensional structure is paramount. A definitive crystal structure would confirm molecular geometry, reveal solid-state packing interactions, and provide an essential starting point for structure-based drug design and computational modeling efforts.
Single-crystal X-ray diffraction (scXRD) remains the gold standard for this purpose, offering precise and accurate measurements of molecular dimensions, including bond lengths, bond angles, and intermolecular interactions.[5][6][7]
The Experimental Blueprint: From Powder to Priceless Crystal
This section details the complete, self-validating workflow required to obtain and analyze the crystal structure of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Synthesis and Purity Validation
High-quality crystals can only grow from high-purity material. The presence of impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol 1: Two-Step Synthesis
-
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
-
Rationale: This step builds the core pyrimidine ring.
-
In a suitable reaction vessel, charge S-methylisothiourea and diethyl ethoxymethylene malonate.
-
Under basic conditions (e.g., sodium ethoxide in ethanol), facilitate the condensation reaction. This leads to the formation of the 4-oxopyrimidine sodium salt.[2]
-
Neutralize the reaction mixture to precipitate the hydroxylated pyrimidine product.
-
Filter, wash with a non-polar solvent (e.g., cold diethyl ether) to remove unreacted starting materials, and dry under vacuum.
-
-
Step 2: Chlorination to Yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
-
Rationale: The chlorination of the hydroxyl group at the 4-position is a key step to install a versatile synthetic handle for further derivatization.
-
Suspend the dried product from Step 1 in a minimal amount of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][8]
-
Heat the mixture under reflux (e.g., 60-80 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).[8]
-
Trustworthiness Check: Carefully quench the reaction by slowly adding the mixture to ice water, as excess POCl₃ reacts violently with water.[8] The product should precipitate as an off-white to light yellow solid.[8]
-
Filter the solid, wash thoroughly with water to remove acidic byproducts, and dry under vacuum. The reported melting point is in the range of 58-63 °C.[2]
-
Purity Verification:
-
Method: High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy.
-
Standard: A purity of ≥98% is required for crystallization trials. HPLC will confirm the absence of starting material and byproducts, while NMR will confirm the chemical structure.
Growing Diffraction-Quality Single Crystals
Crystal growth is often the most challenging step. It is an iterative process of finding the right conditions to encourage molecules to slowly self-assemble into a highly ordered lattice.
Protocol 2: Crystallization via Slow Evaporation
-
Solvent Selection Rationale: The ideal solvent is one in which the compound has moderate solubility. If it is too soluble, it will not precipitate; if it is poorly soluble, it will crash out as a powder. Based on its structure (polar ester and pyrimidine core, but also non-polar hydrocarbon parts), a solvent system of intermediate polarity is a logical starting point.
-
Screening: Screen a range of solvents such as acetone, ethyl acetate, isopropanol, and acetonitrile, as well as co-solvent systems like dichloromethane/hexane or ethyl acetate/heptane.
-
Procedure:
-
In a small, clean vial, dissolve a small amount (5-10 mg) of the purified compound in the minimum amount of the chosen solvent or solvent system with gentle warming.
-
Ensure the solution is saturated but not supersaturated (i.e., no undissolved solid remains).
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Trustworthiness Check: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C). Slow evaporation over several days to weeks is ideal. High-quality crystals are typically clear, have well-defined faces, and are not agglomerated.
-
The Crystallographic Workflow
The following diagram outlines the logical flow from a suitable single crystal to a refined molecular structure.
Caption: Workflow for single-crystal X-ray diffraction.
Protocol 3: Data Collection and Processing
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up with a cryo-loop, and flash-cooled to 100 K in a stream of nitrogen gas.
-
Rationale: The low temperature minimizes atomic thermal vibrations, leading to sharper diffraction spots and a higher quality dataset.[9]
-
-
Data Collection: The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ=0.71073 Å) and a sensitive detector.[6] A series of diffraction images are collected as the crystal is rotated.
-
Data Integration: The collected images are processed to measure the position and intensity of each diffraction spot. This yields a reflection file containing the Miller indices (h,k,l), integrated intensity (I), and standard uncertainty (σ(I)) for thousands of unique reflections.
-
Structure Solution: The "phase problem" is solved using direct methods, a computational technique that generates an initial electron density map from the reflection intensities.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by figures of merit such as R1 and wR2, which should ideally be below 0.05 for a well-resolved structure.
Structural Analysis: Predicted Geometry and Interactions
While an experimental structure is pending, we can predict the key structural features based on established chemical principles. This analysis provides a hypothesis that the experimental work would aim to confirm.
Molecular Geometry
The table below summarizes the expected crystallographic parameters and key intramolecular dimensions.
| Parameter | Predicted Value/Observation | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups that accommodate chiral/achiral molecules. |
| Pyrimidine Ring | Approximately planar | Aromatic nature of the ring enforces planarity. |
| C4-Cl Bond Length | ~1.74 Å | Standard value for an sp² carbon-chlorine bond. |
| C2-S Bond Length | ~1.76 Å | Typical value for an aryl-thioether bond. |
| Ester Group Conformation | Planar (O=C-O-C), likely rotated out of the pyrimidine plane | Steric hindrance with the adjacent chloro group would disfavor co-planarity. |
| Methylthio Conformation | S-CH₃ bond likely oriented to minimize steric clash. | Rotation around the C2-S bond is expected. |
Supramolecular Assembly: The Crystal Packing
The way molecules pack together in the solid state is dictated by a network of non-covalent interactions. For this molecule, we can anticipate several key interactions that would stabilize the crystal lattice.
Caption: Potential intermolecular interactions governing crystal packing.
-
π-π Stacking: The electron-deficient pyrimidine rings are likely to form offset face-to-face or face-to-edge stacking arrangements, which are common for aromatic systems.
-
Weak Hydrogen Bonds: The molecule lacks strong hydrogen bond donors, but numerous weak C-H···O (to the ester carbonyl), C-H···N (to the pyrimidine nitrogen), and C-H···Cl interactions are expected to play a significant role in the overall packing.
-
Halogen Bonding: The chlorine atom, having an electropositive σ-hole, could potentially act as a halogen bond donor to a Lewis basic site on a neighboring molecule, such as a pyrimidine nitrogen or an ester oxygen atom.
Implications for Drug Discovery
Obtaining the crystal structure of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate would provide immediate, actionable intelligence for medicinal chemists:
-
Structural Confirmation: It would provide unequivocal proof of the compound's constitution and conformation in the solid state.
-
Foundation for SAR: By knowing the precise geometry of this starting material, chemists can better understand how modifications affect the overall shape and electronic properties of the resulting drug candidates.
-
Input for Computational Chemistry: A high-resolution crystal structure is the ideal starting point for computational modeling, such as docking studies, to predict how derivatives will bind to their target proteins.
-
Solid-State Property Understanding: The crystal packing reveals the intermolecular interactions that control physical properties like melting point, solubility, and stability, which are critical factors in drug formulation.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. csnvchem.com [csnvchem.com]
- 5. rigaku.com [rigaku.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]
- 9. excillum.com [excillum.com]
A Technical Guide to the Quantum Chemical Analysis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Abstract
This technical guide provides a comprehensive computational protocol for the quantum chemical analysis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS No: 5909-24-0). This pyrimidine derivative is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and the erectile dysfunction drug Avanafil.[1][2] Understanding its three-dimensional structure, electronic properties, and spectroscopic signature is crucial for optimizing reaction conditions and designing novel derivatives with enhanced pharmacological activity. We present a robust computational workflow employing Density Functional Theory (DFT) to elucidate its structural parameters, vibrational modes, NMR chemical shifts, and electronic reactivity landscape. This guide is intended for researchers, chemists, and drug development professionals seeking to apply computational methods for a deeper molecular-level understanding of this important heterocyclic compound.
Introduction: The Significance of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a polysubstituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in DNA bases and their wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[3] Its specific utility as a building block for potent kinase inhibitors and other pharmacologically active agents underscores the need for a detailed characterization of its molecular features.[2][4]
Experimental characterization through techniques like NMR, IR, and Mass Spectrometry provides essential data.[5][6] However, quantum chemical calculations offer a powerful complementary approach, providing insights that are often difficult or impossible to obtain through experimentation alone. For instance, computational methods can precisely determine bond lengths and angles, map the electron density and electrostatic potential to predict reactive sites, and visualize molecular orbitals that govern chemical behavior.
This guide establishes a validated, step-by-step computational methodology, grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and computational efficiency.[7] We will detail the process from initial structure preparation to in-depth analysis of its electronic and spectroscopic properties.
Computational Methodology: A Self-Validating Workflow
The integrity of any computational study rests on the selection of an appropriate theoretical level that has been proven effective for the class of molecules under investigation. The following protocol is designed to be a self-validating system, where the calculated spectroscopic data can be directly compared against known experimental values to confirm the accuracy of the chosen theoretical model.
Level of Theory Selection: The E-E-A-T Rationale
-
Expertise & Experience: For organic molecules containing second-row elements and exhibiting π-conjugation, the B3LYP hybrid functional has a long and successful track record of providing reliable geometric and electronic properties.[8][9] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with varied electron densities.
-
Authoritative Grounding: To ensure a robust description of both core and valence electrons, including lone pairs and potential diffuse electron density, we employ the 6-311++G(d,p) Pople-style basis set .[10][11][12] The inclusion of diffuse functions (++) is vital for accurately modeling the lone pairs on nitrogen, oxygen, and sulfur atoms, while polarization functions (d,p) are essential for describing the anisotropic nature of chemical bonds. This combination of functional and basis set is well-validated for heterocyclic systems.[10][11]
-
Trustworthiness: All calculations are to be performed using a reputable quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The protocols described are standardized and widely implemented.[13][14]
The logical flow of the computational protocol is illustrated in the diagram below.
Caption: Computational workflow for quantum chemical analysis.
Step-by-Step Experimental Protocols
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Structure Input: Generate an initial 3D structure of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This can be done using its SMILES string (CCOC(=O)C1=CN=C(N=C1Cl)SC) in a molecular editor like Avogadro or GaussView.[5]
-
Optimization Keyword Setup: In the Gaussian input file, specify the route section as #p B3LYP/6-311++G(d,p) Opt Freq.
-
Opt: This keyword requests a geometry optimization to find the lowest energy conformation of the molecule.[15][16] The procedure iteratively adjusts atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is located.[17]
-
Freq: This keyword calculates the vibrational frequencies at the optimized geometry.[18]
-
-
Execution: Submit the calculation.
-
Validation of Minimum: Upon completion, verify that the optimization has converged. Critically, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies.[18] The presence of imaginary frequencies indicates a saddle point, and the starting geometry must be perturbed along the imaginary mode for re-optimization.
Protocol 2: Spectroscopic Properties Calculation (NMR & IR)
-
NMR Calculation Setup: Using the optimized coordinates from Protocol 1, create a new input file. The route section should be #p B3LYP/6-311++G(d,p) NMR=GIAO.
-
Reference Calculation: To convert the calculated absolute shielding values (σ) into chemical shifts (δ) that are comparable to experimental data, a reference standard must also be calculated at the exact same level of theory. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR.
-
Calculate the isotropic shielding value for the carbon and hydrogen atoms of TMS (σ_ref).
-
-
Chemical Shift Conversion: The chemical shift for each nucleus i is calculated using the formula: δ_i = σ_ref - σ_i.[21]
-
IR Spectrum Analysis: The output from the Freq calculation in Protocol 1 already contains all the necessary information for the IR spectrum. The output file will list the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities. This data can be visualized to generate a theoretical IR spectrum. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental results, accounting for anharmonicity and basis set imperfections.[8]
Protocol 3: Electronic Structure and Reactivity Analysis
-
Input Setup: Using the optimized coordinates, perform a single-point energy calculation with the population analysis keyword. The route section should be #p B3LYP/6-311++G(d,p) Pop=NBO.
-
Pop=NBO: This requests a Natural Bond Orbital (NBO) analysis.[22]
-
-
Frontier Molecular Orbital (FMO) Analysis: The output file will contain the energies of all molecular orbitals. Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity.[12]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface can be generated from the calculation output using visualization software. The MEP map illustrates the charge distribution from the perspective of an approaching positive point charge.[5][23]
-
Natural Bond Orbital (NBO) Analysis: The NBO output provides detailed information on atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions.[22][25] This analysis provides a quantitative chemical picture of bonding and intramolecular charge transfer.[26]
Expected Results and Discussion
Optimized Molecular Geometry
The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer. Key parameters to analyze are presented in the table below. These theoretical values should be in close agreement with crystallographic data if available.
| Parameter | Description | Expected Value (Å or °) |
| C4-Cl | Bond length of the chloro group to the pyrimidine ring | ~1.74 Å |
| C2-S | Bond length of the methylthio group to the ring | ~1.77 Å |
| C5-C(O) | Bond length of the ester group to the ring | ~1.50 Å |
| C=O | Carbonyl bond length of the ester | ~1.21 Å |
| C4-N3-C2 | Angle within the pyrimidine ring | ~115° |
| Pyrimidine Ring | Dihedral angles | Near 0° (planar) |
Spectroscopic Signatures: Bridging Theory and Experiment
The calculated NMR and IR spectra serve as the primary validation of the computational model.
-
¹H and ¹³C NMR: The calculated chemical shifts (δ) should correlate linearly with the experimental values obtained from public databases or literature.[5] For instance, the pyrimidine proton (H6) is expected to be the most deshielded proton on the ring. The ethyl group protons and the methylthio protons will have characteristic shifts.
-
Vibrational Analysis (IR): The calculated vibrational frequencies will correspond to specific molecular motions. Key expected peaks include the C=O stretch of the ester group (typically a strong band around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (1400-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Electronic Properties and Chemical Reactivity
The electronic analysis provides predictive power for understanding the molecule's reactivity in synthesis and its interactions in a biological context.
Caption: Key electronic properties for reactivity analysis.
-
FMO Analysis: The HOMO is expected to be localized primarily over the pyrimidine ring and the sulfur atom, indicating these are the most probable sites for oxidation or electrophilic attack. The LUMO will likely be distributed across the π-system of the ring, particularly near the electron-withdrawing chloro and carboxylate groups, highlighting these as potential sites for nucleophilic attack or reduction.
-
MEP Map: The MEP map will visually confirm the FMO analysis. The most negative potential is anticipated around the two pyrimidine nitrogen atoms and the carbonyl oxygen, making them primary sites for hydrogen bonding or coordination. The most positive potential will likely be found on the hydrogen atoms and around the C4 carbon attached to the chlorine, confirming its susceptibility to nucleophilic substitution, a known reaction pathway for this molecule.[19]
-
NBO Charges: The NBO analysis will quantify the charge distribution. It is expected to show significant negative charges on the N1, N3, and oxygen atoms, and a positive charge on the C4 carbon, providing quantitative support for the reactivity patterns predicted by the MEP map.
Conclusion
The computational protocol detailed in this guide provides a robust and scientifically sound framework for the in-depth analysis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. By leveraging the predictive power of Density Functional Theory, researchers can gain a comprehensive understanding of the molecule's structural, spectroscopic, and electronic properties. The strong correlation between calculated and experimental spectroscopic data validates the chosen level of theory, lending high confidence to the predicted electronic properties and reactivity insights. This knowledge is invaluable for guiding synthetic strategies, understanding reaction mechanisms, and informing the rational design of new, more effective pyrimidine-based pharmaceutical agents.
References
- 1. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives | Semantic Scholar [semanticscholar.org]
- 4. G03 Manual: NMR [wanglab.hosted.uark.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00325C [pubs.rsc.org]
- 13. distributedscience.wordpress.com [distributedscience.wordpress.com]
- 14. gaussian.com [gaussian.com]
- 15. youtube.com [youtube.com]
- 16. tau.ac.il [tau.ac.il]
- 17. m.youtube.com [m.youtube.com]
- 18. Geometry optimization - ORCA 5.0 tutorials [faccts.de]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate as a pharmaceutical intermediate
Application Notes & Protocols: Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
A Senior Application Scientist's Guide for Researchers in Drug Development
Executive Summary: The Strategic Importance of a Versatile Pyrimidine Scaffold
This compound (CAS No. 5909-24-0 ) is a highly functionalized pyrimidine derivative that has emerged as a cornerstone intermediate in modern pharmaceutical synthesis.[1] Its strategic value lies in the orthogonal reactivity of its substituents: a chloro group at the 4-position, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr); an ester at the 5-position, available for hydrolysis and amidation; and a methylthio group at the 2-position, which can be oxidized or displaced. This trifecta of reactive sites allows for sequential, regioselective modifications, making it a powerful building block for constructing complex molecular architectures.
These application notes serve as a comprehensive guide for medicinal chemists and process development scientists, providing not only detailed protocols but also the underlying chemical principles that govern its application. We will explore its synthesis, core reactivity, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors and antiplatelet agents.[2]
Compound Profile and Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is critical for reaction design, safety, and scalability.
| Property | Value | Source(s) |
| CAS Number | 5909-24-0 | |
| Molecular Formula | C₈H₉ClN₂O₂S | [3] |
| Molecular Weight | 232.69 g/mol | [3] |
| Appearance | Off-white to light yellow solid/powder | [4][5] |
| Melting Point | 60-63 °C (lit.) | [5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |
| Storage Temperature | 2-8°C, in a cool, dry place | [5] |
| SMILES String | CCOC(=O)c1cnc(SC)nc1Cl | |
| InChI Key | SNNHLSHDDGJVDM-UHFFFAOYSA-N |
Synthesis Protocol: Accessing the Core Intermediate
The most common and reliable laboratory-scale synthesis involves the chlorination of the corresponding 4-hydroxy pyrimidine precursor. This method is efficient and provides high-purity material suitable for subsequent pharmaceutical applications.[4][6]
Protocol 3.1: Synthesis via Chlorination of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
This protocol details the conversion of the 4-hydroxy (or its tautomeric 4-oxo form) pyrimidine to the target 4-chloro derivative using phosphorus oxychloride (POCl₃), a standard and highly effective chlorinating agent for heterocyclic systems.
Workflow Diagram: Synthesis of the Title Compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (1.0 eq).[4]
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the starting material at room temperature with stirring. A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction, though it is often successful without it.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up - Quenching: After cooling the mixture to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. CAUTION: This is a highly exothermic process and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH ~7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield an off-white to light yellow solid.[5]
Scientist's Note (Expertise & Causality):
-
Why POCl₃? Phosphorus oxychloride is the reagent of choice for converting electron-rich heterocyclic hydroxyl groups into chlorides. The pyrimidine nitrogen atoms activate the 4-position, facilitating the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Why Quench on Ice? The quench step serves two purposes: it hydrolyzes the excess, highly reactive POCl₃ into phosphoric acid and HCl, and it precipitates the organic product, which is typically poorly soluble in water. The extreme caution required is due to the violent reaction of POCl₃ with water.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this intermediate stems from the high reactivity of the C4-chloro substituent towards nucleophiles.[7] The electron-withdrawing nature of the two ring nitrogen atoms and the adjacent ester group makes the C4 position highly electron-deficient and thus susceptible to attack.
Diagram: Key Reactivity Pathway
Caption: The core SNAr reactivity of the title compound with amine nucleophiles.
Protocol 4.1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a template for reacting the title compound with primary or secondary amines, a key step in the synthesis of many kinase inhibitors.[2]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), 1,4-dioxane, or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base (1.5-2.0 eq), such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to act as an HCl scavenger.
-
Heating: Heat the reaction mixture to a temperature ranging from 60 °C to reflux, depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product is typically purified by column chromatography on silica gel.
Trustworthiness & Self-Validation: The success of this reaction is validated by the disappearance of the starting material and the appearance of a new, more polar spot on TLC. Confirmation is achieved via LC-MS, which will show a new peak with a mass corresponding to [M+H]⁺ of the expected product, and ¹H NMR, which will show characteristic signals for the newly introduced amine moiety.
Application Example: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Scaffolds
This intermediate is instrumental in synthesizing pyrido[2,3-d]pyrimidin-7-ones, which are potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs).[2] The synthesis involves an initial SNAr reaction followed by an intramolecular cyclization. This pathway highlights the compound's utility in rapidly building complex heterocyclic systems.[6]
Application in the Synthesis of Marketed Drugs
The versatility of this compound is further demonstrated by its use in the synthesis of intermediates for major pharmaceutical products.
-
Avanafil Intermediate: This compound serves as a key starting material in the synthesis of Avanafil, a PDE5 inhibitor used to treat erectile dysfunction. The initial step involves the nucleophilic substitution of the 4-chloro group.[5]
-
Ticagrelor Intermediate: While not a direct precursor, its structural motifs are found in more complex intermediates used in some reported synthetic routes for Ticagrelor, an antiplatelet drug.[8][9][10] The pyrimidine core is a key pharmacophore in this class of P2Y₁₂ receptor antagonists.
Application Pathway Diagram
Caption: Synthetic utility towards key pharmaceutical scaffolds.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential for user safety and to maintain the integrity of the compound.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to prevent degradation.
Analytical Quality Control
Ensuring the purity of the intermediate is critical for the success of subsequent reactions.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing purity. A typical method might use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with an acid modifier like formic acid (for MS compatibility) or phosphoric acid.[11]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
References
- 1. ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (5909-24-0) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]
- 5. csnvchem.com [csnvchem.com]
- 6. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | SIELC Technologies [sielc.com]
The Cornerstone of Modern Drug Discovery: Application Notes for Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
In the intricate tapestry of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents and natural products. Its inherent biological compatibility and versatile chemical handles have made it a focal point for drug discovery programs targeting a wide array of diseases. Within this vital class of heterocycles, Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS No: 5909-24-0) has emerged as a powerhouse building block. Its strategic arrangement of functional groups—a reactive chloro leaving group, a modifiable methylthio moiety, and a versatile ethyl ester—provides medicinal chemists with a reliable and adaptable platform for the synthesis of diverse and potent molecular architectures.[1]
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, offering field-proven insights into the application of this critical chemical intermediate. Every protocol described herein is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference(s) |
| CAS Number | 5909-24-0 | [2] |
| Molecular Formula | C₈H₉ClN₂O₂S | [2] |
| Molecular Weight | 232.69 g/mol | [2] |
| Appearance | White to off-white or light yellow solid/powder | [3] |
| Melting Point | 60-63 °C | |
| Solubility | Soluble in chloroform, ethyl acetate, and other common organic solvents. | - |
| Storage | Store in a cool, dry, well-ventilated area away from heat sources. Recommended storage temperature: 2-8°C. |
Safety Information: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Synthetic Heart: Understanding the Reactivity
The exceptional utility of this compound lies in the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Caption: Key reactive sites on the pyrimidine building block.
The Epicenter of Reactivity: Nucleophilic Aromatic Substitution (SNAr) at C4
The C4 position, bearing the chloro substituent, is the most electrophilic center of the molecule and, therefore, the primary site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms and the adjacent C5-ester group significantly activates the C4 position towards attack by nucleophiles.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the rate-determining factor. The negative charge is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring through resonance, which lowers the activation energy for its formation. In the subsequent, faster step, the chloride ion is eliminated, and aromaticity is restored.[4][5]
Generally, the C4 position in chloropyrimidines is more reactive than the C2 position.[4] This is because the negative charge in the Meisenheimer complex formed from attack at C4 can be delocalized onto both ring nitrogens, providing greater stabilization compared to the intermediate from C2 attack.[4][6] This inherent reactivity profile is fundamental to designing synthetic strategies, as it allows for selective functionalization at the C4 position while leaving the C2-methylthio group intact for subsequent transformations.
A Handle for Modification: The C2-Methylthio Group
The methylthio (-SCH₃) group at the C2 position is a versatile handle that can be transformed into a more reactive leaving group. This is most commonly achieved through oxidation to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. The resulting sulfoxide and, particularly, the sulfone are excellent leaving groups, enabling a second nucleophilic aromatic substitution at the C2 position. This sequential substitution strategy is a cornerstone of building molecular complexity.
The Versatile Carboxylate: The C5-Ester Group
The ethyl ester at the C5 position provides a third point for diversification. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, the ester can sometimes be directly converted to an amide via aminolysis, although this often requires harsher conditions.
Foundational Synthetic Protocols
The following protocols are presented as robust, validated methods for the synthesis and key transformations of this compound.
Protocol 3.1: Synthesis of this compound
This is a well-established two-step procedure starting from common laboratory reagents.[3]
Caption: Two-step synthesis of the title compound.
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Rationale: This step involves a classical pyrimidine synthesis through the condensation of an N-C-N fragment (S-methylisothiourea) with a C-C-C fragment (diethyl ethoxymethylene malonate).[7] A strong base, such as sodium ethoxide, is required to deprotonate the isothiourea and facilitate the initial Michael addition, followed by intramolecular cyclization and elimination of ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of sodium) under an inert atmosphere (e.g., nitrogen or argon).
-
To the resulting sodium ethoxide solution, add S-methylisothiourea sulfate (0.5 eq) and diethyl ethoxymethylene malonate (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The sodium salt of the product often precipitates.
-
Filter the solid, wash with cold ethanol, and then diethyl ether.
-
The crude salt can be used directly in the next step or neutralized with acetic acid and recrystallized from ethanol/water to yield the purified hydroxypyrimidine.
-
Step 2: Synthesis of this compound
-
Rationale: This is a deoxychlorination reaction where the hydroxyl group of the pyrimidone tautomer is converted into a chloro group. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[8] The reaction may be catalyzed by a tertiary amine base like N,N-dimethylaniline or pyridine, which can facilitate the formation of a more reactive Vilsmeier-like intermediate.
-
Procedure:
-
To a round-bottom flask, add the dried Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) in a fume hood.
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This quenching is highly exothermic and releases HCl gas.
-
The product will precipitate as a solid. Stir for 30-60 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or isopropanol to afford the title compound as a white to off-white solid.
-
Protocol 3.2: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the displacement of the C4-chloro group, a key step in the synthesis of many kinase inhibitors and other active pharmaceutical ingredients (APIs).
-
Rationale: The electron-deficient pyrimidine ring readily undergoes SNAr with primary or secondary amines. A base is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature depends on the nucleophilicity of the amine.
-
Procedure (Example: Reaction with 3-chloro-4-methoxybenzylamine):
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in a solvent such as dichloromethane (DCM), acetonitrile, or isopropanol.
-
Add 3-chloro-4-methoxybenzylamine (1.0-1.2 eq).
-
Add a base such as triethylamine (TEA, 1.5 eq) or sodium carbonate (Na₂CO₃, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction by TLC.
-
Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 3.3: Oxidation of the Methylthio Group
This protocol transforms the relatively inert methylthio group into an excellent sulfonyl leaving group, paving the way for a second substitution.
-
Rationale: Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can selectively oxidize the sulfur atom. Using approximately one equivalent of the oxidant can favor the formation of the sulfoxide, while an excess (two or more equivalents) will drive the reaction to the sulfone. The sulfone is generally preferred as a leaving group for subsequent SNAr reactions.
-
Procedure (Formation of the Sulfone):
-
Dissolve the 2-(methylthio)pyrimidine substrate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution in an ice bath (0-5 °C).
-
Add m-CPBA (approx. 77% purity, 2.2-2.5 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours and then warm to room temperature. Continue stirring until TLC analysis indicates complete consumption of the starting material and any sulfoxide intermediate.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting sulfone can be purified by recrystallization or column chromatography.
-
Application in Drug Discovery: Case Studies
The true value of a building block is demonstrated by its successful application in the synthesis of impactful molecules.
Case Study 1: Avanafil (Stendra®) - A Selective PDE5 Inhibitor
Avanafil is a second-generation phosphodiesterase 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its synthesis prominently features this compound as the core starting material.
Caption: Simplified synthetic route to Avanafil.
The synthesis begins with the selective nucleophilic substitution at the C4 position with 3-chloro-4-methoxybenzylamine, as detailed in Protocol 3.2. This is followed by the oxidation of the methylthio group to a methylsulfonyl group, creating a new reactive site. A second SNAr reaction with (S)-prolinol displaces the sulfonyl group. Finally, hydrolysis of the ethyl ester followed by amide coupling with 2-(aminomethyl)pyrimidine yields Avanafil. This elegant synthetic route perfectly illustrates the sequential and selective reactivity of the starting pyrimidine.
Case Study 2: Kinase Inhibitors - Pyrido[2,3-d]pyrimidin-7-ones
The pyrido[2,3-d]pyrimidin-7-one scaffold is a core component of many potent kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), Raf, and FMS tyrosine kinase.[3][9] this compound is an ideal precursor for the construction of this fused heterocyclic system.
The synthesis often involves an initial reduction of the ester to an alcohol, followed by oxidation to an aldehyde. This aldehyde then undergoes a condensation reaction with an active methylene compound, such as an acetonitrile derivative, to build the pyridone ring onto the pyrimidine core. The C4-chloro and C2-methylthio groups can then be further functionalized to modulate potency and selectivity against the target kinase. For example, the C4-chloro group can be displaced by various amines to explore structure-activity relationships (SAR) at this position.
| Derivative Class | Target Kinase(s) | Reference(s) |
| Pyrido[2,3-d]pyrimidin-7-ones | CDKs, PDGF, FGF, EGF | [9] |
| Pyrimidinopyridones | FMS Tyrosine Kinase | - |
| Pyrido[2,3-d]pyrimidine Derivatives | Raf Kinase | [3] |
Conclusion
This compound is far more than a simple chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its well-defined reactivity hierarchy allows for the controlled and predictable synthesis of complex molecules, making it an invaluable tool in the modern drug discovery arsenal. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile building block, accelerating the journey from initial concept to life-changing therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate as a Cornerstone Reagent in Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold
In the landscape of medicinal chemistry and drug development, the pyrimidine nucleus is a "privileged scaffold," forming the core of countless therapeutic agents due to its foundational role in the nucleobases of DNA and RNA.[1][2][3][4][5] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][6] Within this vital class of compounds, Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS No: 5909-24-0) has emerged as a particularly powerful and versatile building block.[7][8]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reactivity and synthetic utility of this reagent. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use in constructing complex heterocyclic systems, including medicinally relevant fused rings like pyrido[2,3-d]pyrimidines, pyrazolo[4,3-d]pyrimidines, and thieno[2,3-d]pyrimidines.[6][9][10] The protocols described herein are designed to be self-validating, providing a robust foundation for both discovery and process development.
Reagent Profile and Core Reactivity
This compound is a trifunctionalized heterocycle, offering multiple, distinct sites for chemical modification. Understanding the relative reactivity of these sites is paramount to strategic synthetic planning.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | [7] |
| CAS Number | 5909-24-0 | [7][11] |
| Molecular Formula | C₈H₉ClN₂O₂S | [7][11] |
| Molecular Weight | 232.69 g/mol | [7] |
| Appearance | White to yellow or cream powder/solid | [6][11] |
| Melting Point | 58-63 °C | [6] |
Key Reactive Sites
The synthetic versatility of the title compound stems from the differential reactivity of its functional groups. The pyrimidine ring is electron-deficient, which significantly activates the C4-chloro group towards nucleophilic displacement.
-
C4-Chloro Group: This is the most reactive site. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (N-, O-, S-, and C-based) through nucleophilic aromatic substitution (SₙAr). It is also the primary site for palladium-catalyzed cross-coupling reactions.
-
C2-Methylthio Group: The C2-(SMe) group is more stable than the C4-Cl but can be displaced under certain conditions, particularly with strong nucleophiles or after oxidation of the sulfur to a sulfone or sulfoxide, which enhances its leaving group ability.[12]
-
C5-Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It also serves to activate the C4 position by withdrawing electron density.
Core Application: Synthesis of 4-Substituted Pyrimidines
The most direct and widely used application of this reagent is the displacement of the C4-chloro group. This transformation provides access to a vast array of 4-amino, 4-alkoxy, and 4-aryl pyrimidine derivatives, which are key intermediates for many kinase inhibitors and other pharmaceuticals.[6][13]
Nucleophilic Aromatic Substitution (SₙAr) with Amines
The reaction with primary or secondary amines is a robust method for installing diverse side chains, critical for structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like isopropanol (IPA) or N,N-Dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the ionic intermediates of the SₙAr mechanism.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction, with reflux temperatures being common.
Protocol 2.1: General Procedure for Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Derivatives
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and a suitable solvent such as isopropanol (IPA) or ethanol (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and C-N bonds that are challenging via traditional SₙAr, palladium-catalyzed cross-coupling reactions offer a powerful alternative.
This reaction provides an alternative and often more general route to C-N bond formation, especially with less nucleophilic amines or anilines.[14][15]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the C-Cl bond to a Pd(0) complex, (2) Coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][16] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.[16][17]
Protocol 2.2.1: Buchwald-Hartwig Amination of the Pyrimidine Scaffold
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine/aniline coupling partner (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C for 12-24 hours.
-
Workup & Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), and follow the purification and characterization steps outlined in Protocol 2.1.
This reaction is the method of choice for creating C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl moieties at the C4 position.[18][19][20]
Protocol 2.2.2: Suzuki Coupling for 4-Arylpyrimidine Synthesis
-
Reaction Setup: In a flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).[19]
-
Solvent: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating: Heat the mixture under an inert atmosphere (N₂ or Ar) at 90-100 °C for 6-18 hours.
-
Workup & Purification: Follow the workup, purification, and characterization steps as detailed in Protocol 2.1.
Advanced Applications: Synthesis of Fused Heterocyclic Systems
The true power of this compound is realized in its use to construct fused bicyclic and tricyclic systems, which are prevalent in modern drug discovery.[1][6][21]
Synthesis of Pyrazolo[4,3-d]pyrimidines
Pyrazolo[4,3-d]pyrimidines are potent inhibitors of various protein kinases.[10][22][23][24][25] Their synthesis from the title compound is a facile, two-step process.
Reaction Scheme: The process involves an initial SₙAr reaction with hydrazine to form a 4-hydrazinylpyrimidine intermediate, which then undergoes intramolecular cyclization to form the pyrazolopyrimidine core.
Protocol 3.1: Synthesis of Ethyl 5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine-7-carboxylate
-
Step 1: Hydrazine Displacement: Dissolve this compound (1.0 eq) in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq) dropwise at room temperature. Stir for 2-4 hours. The 4-hydrazinyl intermediate often precipitates and can be collected by filtration.
-
Step 2: Cyclization: The cyclization step can be achieved by heating the intermediate in a high-boiling solvent like formamide or by treatment with an orthoester like triethyl orthoformate. For example, suspend the 4-hydrazinyl intermediate in triethyl orthoformate and heat to reflux for 3-6 hours.
-
Workup: Cool the reaction mixture. The product often precipitates upon cooling and can be collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are another class of fused heterocycles with significant biological activity, including antifungal and anticancer properties.[9][26][27][28][29]
Reaction Scheme: A common route involves reaction with a mercaptoacetate derivative followed by an intramolecular Dieckmann-type cyclization.
Protocol 3.2: Synthesis of Ethyl 4-hydroxy-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate
-
Step 1: Thioether Formation: To a solution of this compound (1.0 eq) in DMF, add ethyl mercaptoacetate (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at room temperature for 12-18 hours.
-
Step 2: Intramolecular Cyclization: To the reaction mixture from Step 1, add a strong base such as sodium ethoxide (NaOEt, 1.5 eq) in ethanol. Heat the mixture to reflux for 2-4 hours to induce cyclization.
-
Workup: Cool the reaction to room temperature and carefully acidify with dilute HCl to a pH of ~5-6. The precipitated solid is the desired thieno[2,3-d]pyrimidine product. Collect the solid by filtration, wash with water, and dry.
Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidine derivatives are being explored as potent inhibitors of kinases such as VEGFR-2 and PI3K/AKT.[30][31][32][33][34]
Reaction Scheme: Synthesis can be achieved by reacting the title compound with a propargyl alcohol derivative, followed by a base- or metal-catalyzed cyclization.
Protocol 3.3: Synthesis of Furo[2,3-d]pyrimidine Derivatives
-
Step 1: O-Alkylation: In a flask, dissolve this compound (1.0 eq) and a suitable propargyl alcohol (1.2 eq) in an aprotic solvent like acetonitrile. Add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq). Heat the mixture to 60-80 °C for 8-16 hours. This step displaces the chlorine with the alkoxide of the propargyl alcohol.
-
Step 2: Cyclization: The resulting alkyne-tethered intermediate is then cyclized. This can often be achieved by adding a copper(I) or gold(I) catalyst to the reaction mixture or by heating at higher temperatures in a solvent like DMF.
-
Workup and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous workup. The crude product is then purified by column chromatography to yield the furo[2,3-d]pyrimidine.
Safety and Handling
This compound is an irritant. It may cause skin, respiratory, and serious eye irritation or damage.[6][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a high-value, versatile reagent that serves as an accessible entry point to a diverse range of complex heterocyclic structures. Its well-defined and predictable reactivity at the C4-position, via both SₙAr and palladium-catalyzed cross-coupling reactions, allows for the systematic construction of compound libraries for SAR exploration. Furthermore, its utility in sequential reactions to build fused ring systems like pyrazolo[4,3-d]-, thieno[2,3-d]-, and furo[2,3-d]pyrimidines solidifies its status as a cornerstone building block in modern medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this powerful scaffold.
References
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. growingscience.com [growingscience.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 7. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5909-24-0|Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, 98% 5 g | Request for Quote [thermofisher.com]
- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 16. youtube.com [youtube.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. chem.ucla.edu [chem.ucla.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 25. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. scielo.br [scielo.br]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. tandfonline.com [tandfonline.com]
- 32. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. benchchem.com [benchchem.com]
Biological activity of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate derivatives
An In-Depth Guide to the Biological Activity of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate Derivatives
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has driven extensive research into synthetic pyrimidine derivatives, revealing a vast spectrum of pharmacological activities.[1] Among the myriad of starting materials for these explorations, This compound stands out as a particularly versatile and powerful building block.[2][3] Its structure, featuring a reactive chloro group at the 4-position and additional sites for modification, provides medicinal chemists with a reliable and adaptable platform for synthesizing diverse molecular libraries.[2]
Derivatives stemming from this core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents.[1][4][5][6] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and validated protocols to systematically investigate the biological activities of novel derivatives synthesized from this promising scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: The Synthetic Gateway - Generating Chemical Diversity
The utility of this compound lies in its synthetic accessibility and predictable reactivity. The parent compound can be prepared via a two-step procedure involving the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate, followed by treatment with phosphorus oxychloride.[1]
The key to generating a library of derivatives is the chloro group at the C4 position. This site is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, particularly different amines. This reaction is fundamental to exploring the structure-activity relationship (SAR) of the resulting compounds, as the nature of the substituent at this position often dictates the biological target and potency.
Caption: General synthetic scheme for creating a derivative library.
Part 2: Anticancer Activity Evaluation
Many pyrimidine derivatives exert their anticancer effects by targeting the protein kinases that regulate cell growth, proliferation, and survival.[7] Fused pyrimidine systems derived from the core scaffold, such as pyrido[2,3-d]pyrimidines, are known inhibitors of kinases like Raf, CDKs, PDGF, and FGF.[1][8] Beyond kinase inhibition, these compounds can also induce cell death through apoptosis and cause cell cycle arrest.[7][9]
Application Notes: A Strategic Approach to Anticancer Screening
-
Cell Line Selection: The choice of cancer cell lines is critical. A panel should be used to assess both broad-spectrum activity and potential selectivity. Standard choices include MCF-7 (breast), A549 (lung), HCT-116 (colon), and PC-3 (prostate).[7] It is also valuable to include a non-cancerous cell line (e.g., human fibroblasts) to assess general cytotoxicity.[10]
-
Dose-Response and IC₅₀ Determination: Initial screening should be performed at a single high concentration (e.g., 10-50 µM) to identify "hits." For active compounds, a dose-response curve must be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency. A lower IC₅₀ value indicates greater potency.[7][11]
-
Mechanistic Assays: Cytotoxicity data alone is insufficient. Follow-up assays are essential to elucidate the mechanism of action. Kinase inhibition assays confirm target engagement, while apoptosis and cell cycle analysis reveal the cellular consequences.
Experimental Protocols
This colorimetric assay is a robust and widely used method for assessing cell viability based on mitochondrial metabolic activity.[12]
-
Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7][11]
-
Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48–72 hours at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[7]
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7]
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15-30 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The cell population will be separated into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Caption: Workflow for in vitro anticancer drug screening.
Data Presentation: Summarizing Cytotoxicity
Quantitative data should be presented clearly for comparison.
| Derivative ID | Modification at C4 | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| LEAD-001 | 4-Anilino | 5.2 ± 0.4 | 8.1 ± 0.9 | 6.5 ± 0.7 |
| LEAD-002 | 4-(Cyclohexylamino) | 15.8 ± 1.2 | 22.4 ± 2.1 | 18.9 ± 1.5 |
| LEAD-003 | 4-Morpholino | > 50 | > 50 | > 50 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Part 3: Antimicrobial Activity Evaluation
The search for novel antimicrobial agents is a global health priority.[13] Pyrimidine derivatives represent a promising area of exploration.[14] Their mechanisms can be diverse, including the inhibition of essential metabolic pathways like fatty acid synthesis.[15]
Application Notes: Designing an Effective Antimicrobial Screen
-
Microorganism Panel: A standard screening panel should include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[14] Including antibiotic-resistant strains, such as Methicillin-resistant S. aureus (MRSA), is highly relevant.[16]
-
Key Parameters: The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents visible microbial growth.[12]
-
Screening Methods: Agar diffusion methods are excellent for initial qualitative screening, while broth microdilution is the gold standard for quantitative MIC determination due to its reproducibility.[17]
Experimental Protocols
This method is widely used for quantitative antimicrobial susceptibility testing.
-
Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after incubation.[17]
-
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18–24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader.
-
A simple, preliminary method to screen for antimicrobial activity.
-
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate swabbed with a microbial lawn. The compound diffuses into the agar. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.[17]
-
Step-by-Step Methodology:
-
Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton agar) and create a uniform lawn of the test microorganism by swabbing its standardized suspension over the entire surface.
-
Disk Application: Aseptically apply sterile filter paper disks to the agar surface.
-
Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration) onto each disk.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. The size of the zone correlates with the compound's activity.
-
Data Presentation: Summarizing Antimicrobial Activity
MIC values provide a clear quantitative comparison of compound efficacy.
| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| LEAD-001 | 16 | 64 | >128 | 32 |
| LEAD-002 | >128 | >128 | >128 | >128 |
| LEAD-004 | 8 | 32 | 64 | 16 |
| Ciprofloxacin | 1 | 0.5 | 1 | N/A |
Conclusion
This compound is a high-value scaffold that provides a gateway to novel chemical entities with significant therapeutic potential. The strategic application of the protocols and workflows detailed in this guide enables a systematic and logical progression from a synthesized library of derivatives to the identification of lead compounds with well-defined biological activities. By integrating robust cytotoxicity and antimicrobial screening with mechanistic studies, researchers can efficiently unlock the full potential of this versatile pyrimidine core in the ongoing quest for new and more effective medicines.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. nbinno.com [nbinno.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijrpr.com [ijrpr.com]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate as a Premier Building Block for Modern Agrochemicals
Abstract
The pyrimidine core is a privileged scaffold in agrochemical discovery, forming the backbone of numerous commercial herbicides, fungicides, and insecticides.[1][2] Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate stands out as a particularly versatile and powerful building block for the synthesis of these active ingredients. Its strategically positioned reactive sites—a labile chlorine atom at the 4-position, a modifiable methylthio group at the 2-position, and an ester for further derivatization—offer a trifecta of chemical handles for constructing complex and potent agrochemicals. This document provides an in-depth guide for research scientists on the properties, core reactivity, and practical application of this intermediate. We present detailed, field-tested protocols for key transformations and showcase its role in the synthesis of industry-relevant agrochemical classes, emphasizing the mechanistic rationale behind synthetic strategies.
Introduction: The Strategic Value of the Pyrimidine Scaffold
Heterocyclic compounds are central to the development of modern crop protection agents due to their vast structural diversity and ability to interact with specific biological targets.[1] Among these, the pyrimidine nucleus is of paramount importance, found in essential biomolecules like nucleic acids and thiamine (Vitamin B1).[3][4] This inherent biocompatibility, coupled with tunable electronics and stereochemistry, has made pyrimidine derivatives a cornerstone of agrochemical research, leading to blockbuster products.[2][5][6]
This compound (herein referred to as ECMP ) is a high-value intermediate that serves as a launchpad for accessing several classes of agrochemicals. The electron-withdrawing nature of the two ring nitrogens and the C4-carboxylate group activates the C4-chloro substituent for nucleophilic aromatic substitution (SNAr), which is the primary reaction manifold for this building block.[7][8][9] This guide will elucidate the synthetic pathways originating from ECMP to create next-generation agrochemicals.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 5909-24-0 | [10][11] |
| Molecular Formula | C₈H₉ClN₂O₂S | [11] |
| Molecular Weight | 232.69 g/mol | [11] |
| Appearance | White to yellow solid | [10] |
| Melting Point | 58-63 °C | [10][12] |
Recommended Synthesis of ECMP
ECMP is typically prepared via a robust two-step procedure starting from common laboratory reagents.[10] The causality is straightforward: a condensation reaction first builds the pyrimidine ring, followed by a chlorination step to install the key reactive group for subsequent diversification.
Step 1: Condensation. The process begins with the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base (e.g., sodium ethoxide) to form the 4-oxopyrimidine sodium salt. Step 2: Chlorination. The resulting salt is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), under reflux to replace the hydroxyl group with a chlorine atom, affording the target ECMP.[10]
Caption: Synthesis workflow for the title building block, ECMP.
Core Reactivity: A Platform for Diversification
The synthetic utility of ECMP is dominated by the high reactivity of the C4-chloro group towards nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The reaction proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the pyrimidine ring. The lability of the C2-methylthio group under certain conditions adds another layer of synthetic potential, allowing for sequential or, in some cases, unexpected substitutions.[13]
Caption: Key reactive sites and transformation pathway for ECMP.
Application in Agrochemical Synthesis
ECMP is a proven precursor for multiple classes of high-value agrochemicals.
Herbicide Synthesis
A. Sulfonylurea Herbicides: This class of herbicides acts by inhibiting acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[14] The pyrimidine ring is a classic heterocyclic component of many commercial sulfonylureas.[15][16][17] ECMP is an ideal starting material, where the C4-chloro atom is displaced by a substituted aniline or amine to build the core structure, which is then coupled with a sulfonyl isocyanate.
B. Pyrimidine Carboxylic Acid Herbicides: These compounds function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[18][19] A prominent example is Aminocyclopyrachlor.[19] The synthesis of this class from ECMP typically involves two key steps:
-
Nucleophilic substitution of the C4-chloro group with an appropriate amine (e.g., cyclopropylamine).
-
Saponification (hydrolysis) of the C4-ethyl ester to the corresponding carboxylic acid, which is the active toxophore.
Fungicide Synthesis
Many pyrimidine-based fungicides function by inhibiting crucial fungal enzymes, such as those involved in ergosterol biosynthesis.[20][21] The anilinopyrimidine class, for instance, is highly effective against diseases like gray mold.[5] ECMP provides a direct route to these structures. Reaction with various substituted anilines via SNAr at the C4 position yields potent fungicidal candidates. Further modifications can be explored by targeting the C2-methylthio group.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step.
Protocol 1: General Procedure for SNAr with an Amine (e.g., Anilines)
This protocol describes the synthesis of a 4-amino-pyrimidine derivative, a core structure in many fungicides and herbicide intermediates.
-
Rationale: This reaction leverages the high electrophilicity of the C4 position. A mild inorganic base is used to neutralize the HCl generated in situ, preventing the protonation and deactivation of the amine nucleophile and driving the reaction to completion. Dioxane is an excellent solvent due to its high boiling point and ability to dissolve both polar and nonpolar reactants.
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (ECMP , 1.0 eq.).
-
Add the desired aniline or amine nucleophile (1.1 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous 1,4-dioxane as the solvent (approx. 0.2 M concentration relative to ECMP).
-
Heat the reaction mixture to reflux (approx. 101 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting ECMP is complete (typically 4-12 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-substituted pyrimidine product.
-
Protocol 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
This protocol is essential for converting the ester intermediate into the final active ingredient for pyrimidine carboxylic acid herbicides.
-
Rationale: Saponification is a classic ester hydrolysis method. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH in research settings due to its better solubility in mixed aqueous/organic solvent systems and its lower tendency to promote side reactions. The acidic workup ensures the complete protonation of the carboxylate salt to yield the neutral carboxylic acid.
-
Procedure:
-
Dissolve the pyrimidine ethyl ester (from Protocol 1, 1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is no longer visible (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl).
-
A precipitate of the carboxylic acid product should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product. If the product is an oil, extract it into a suitable organic solvent like ethyl acetate.
-
Conclusion
This compound is a cornerstone intermediate for the modern agrochemical industry. Its well-defined reactivity, particularly the SNAr reaction at the C4-position, provides a reliable and versatile platform for the synthesis of a wide array of herbicides and fungicides. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to harness the full potential of this building block in the discovery and development of novel crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 11. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. csnvchem.com [csnvchem.com]
- 13. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 19. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 20. Pyrimidines | PPTX [slideshare.net]
- 21. FR2516349A1 - FUNGICIDAL COMPOSITIONS CONTAINING A PYRIMIDINE DERIVATIVE AND ANOTHER STEROLS SYNTHESIS INHIBITING FUNGICIDE AND USES THEREOF - Google Patents [patents.google.com]
The Strategic Amination of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: A Gateway to Bioactive Scaffolds
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its prevalence in FDA-approved drugs for indications ranging from oncology to infectious diseases underscores its significance as a "privileged" heterocyclic motif.[1] The inherent ability of the pyrimidine ring to engage in various biological interactions, often mimicking endogenous nucleobases, makes it an attractive starting point for the design of novel therapeutics.[1] A key intermediate that provides a versatile entry point into diverse pyrimidine-based chemical space is ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. The strategic reaction of this compound with primary amines via nucleophilic aromatic substitution (SNAr) is a highly effective method for generating libraries of functionalized pyrimidines, which are crucial for structure-activity relationship (SAR) studies in drug development.[2] This guide provides a detailed exploration of this pivotal reaction, offering in-depth mechanistic insights, field-proven protocols, and a discussion of its applications, particularly in the synthesis of kinase inhibitors.
Mechanistic Insights: Understanding the Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring
The reaction of this compound with primary amines proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of electron-withdrawing groups.
Key Mechanistic Steps:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C4 position of the pyrimidine ring, which bears the chlorine atom. This attack is generally the rate-determining step of the reaction. The C4 position is more susceptible to nucleophilic attack than the C2 position in many 2,4-disubstituted pyrimidines.[3][4] This regioselectivity can be attributed to the greater stabilization of the negative charge in the intermediate when the attack occurs at the C4 position.[4]
-
Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring and the electron-withdrawing carboxylate group at the C5 position, which enhances its stability.
-
Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final 4-amino-substituted pyrimidine product.
The overall reaction is driven by the formation of a stable aromatic product and the departure of a stable leaving group. The presence of the electron-donating methylthio group at the C2 position and the electron-withdrawing ethyl carboxylate group at the C5 position modulates the reactivity of the pyrimidine ring and influences the reaction conditions required.
Visualizing the Reaction Mechanism
The following diagram illustrates the stepwise mechanism of the nucleophilic aromatic substitution reaction.
References
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. 5909-24-0|Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Purification methods for Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Answering the user's request.## Technical Support Center: Purification of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Welcome to the technical support resource for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block for various kinase inhibitors and pharmaceutical agents like Avanafil, its purity is paramount to the success of subsequent reactions and the quality of the final product.[1][2][3]
This document moves beyond standard protocols to provide a deeper understanding of the purification process, grounded in years of field experience. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating protocols to ensure you achieve the desired purity for your application.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate?
A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the chlorination of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate using an agent like phosphorus oxychloride (POCl₃).[1] Consequently, the primary impurities are often:
-
Unreacted Starting Material: The 4-hydroxy precursor is a very common impurity. Its presence can be detected by NMR (disappearance of the OH signal, shift in aromatic protons) and TLC (it is typically more polar).
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group if exposed to water during workup or purification.
-
Solvent Residues: Toluene (from the chlorination step) or other reaction and extraction solvents are common.
-
Side-Reaction Products: Depending on reaction conditions, minor side products from undesired nucleophilic substitutions or dimerization can occur.[4]
Q2: My final product is a yellow-to-tan solid, but some suppliers list it as a white powder. Does the color indicate significant impurity?
A2: Not necessarily, but it warrants investigation. A slight yellow tinge is common for this compound and may not impact the outcome of subsequent reactions.[1] However, a darker color can indicate the presence of trace, highly-colored impurities or slight degradation. If your process is sensitive to such impurities, a decolorization step (e.g., treatment with activated charcoal during recrystallization) or a final purification by column chromatography may be necessary. Purity should always be confirmed by analytical methods (NMR, LC-MS, GC) rather than relying on color alone.
Q3: Which purification technique—recrystallization or column chromatography—is better for this compound?
A3: The choice depends on the impurity profile, the required purity level, and the scale of your reaction.
-
Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from the main product. It is easily scalable and often the most economical choice for large quantities (>10 g) where the initial purity is already reasonably high (>90%).
-
Flash Column Chromatography is the method of choice for removing impurities with similar polarity to the product or when the crude material is a complex mixture.[5][6] It offers the highest resolution and is ideal for achieving >99% purity, especially on smaller scales (<10 g). However, it can be less efficient and more costly for large-scale production.[7]
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: My compound fails to crystallize from solution, or oils out.
-
Potential Cause: The solvent may be inappropriate (the compound is too soluble), or there are significant impurities present that are inhibiting crystal lattice formation. Residual solvents from the reaction can also act as an "anti-solvent" in reverse, keeping the product oily.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze the oil by TLC or ¹H NMR. If it is relatively clean, the issue is likely the solvent system.
-
Solvent Screening: Test the solubility of a small sample in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes). The ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Trituration: If the oil is impure, try dissolving it in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then adding a non-polar "anti-solvent" (like hexanes or pentane) dropwise while stirring vigorously. This will often cause the product to precipitate as a solid, which can then be filtered.
-
High Vacuum: Place the oil under a high vacuum for several hours to remove any residual volatile solvents that may be inhibiting crystallization.
-
Issue 2: During column chromatography, the desired product co-elutes with an impurity.
-
Potential Cause: The chosen mobile phase (eluent) does not have sufficient selectivity to resolve the compounds on the stationary phase (silica gel).
-
Troubleshooting Steps:
-
TLC Analysis: Before running a column, always optimize the solvent system using TLC. The ideal system will show good separation between the product spot (Rf ≈ 0.3-0.4) and the impurity spots.
-
Adjust Polarity: If co-elution occurs, the polarity of the eluent is likely too high. Try reducing the percentage of the more polar solvent (e.g., decrease the ethyl acetate in a hexanes/ethyl acetate system). Running a shallower gradient can also improve separation.[8]
-
Change Solvent System: If adjusting polarity fails, switch to a different solvent system with different chemical properties. For example, if you are using hexanes/ethyl acetate, try a system of dichloromethane/methanol or toluene/ethyl acetate. This changes the solvent-solute interactions and can dramatically alter the elution order.
-
Issue 3: The yield after recrystallization is very low.
-
Potential Cause: The most common reasons are using too much solvent, cooling the solution too quickly, or choosing a solvent in which the product has significant solubility even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep a larger fraction of your product dissolved even after cooling.
-
Slow Cooling: Allow the flask to cool slowly to room temperature undisturbed. This promotes the formation of larger, purer crystals. Once at room temperature, place it in an ice bath or refrigerator to maximize precipitation.[9]
-
Concentrate the Mother Liquor: After filtering the crystals, try concentrating the remaining solution (the mother liquor) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Use an Anti-Solvent: If the product is moderately soluble even when cold, consider adding a miscible anti-solvent (a solvent in which the product is insoluble) to the cold mother liquor to force further precipitation.
-
Visual Workflow: Selecting a Purification Method
The following diagram provides a decision-making framework for choosing the appropriate purification strategy.
Caption: Decision tree for selecting the optimal purification method.
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for achieving high purity on small to medium scales.
-
Adsorbent Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Column Packing: Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexanes). Monitor the column fractions by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10-20% Ethyl Acetate/Hexanes) to elute the product. The exact gradient will depend on the impurity profile determined by initial TLC analysis.[8]
-
Fraction Collection: Collect fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Protocol 2: Purification by Recrystallization
This method is best for large-scale purification of material that is already >90% pure.
-
Solvent Selection: Choose a suitable solvent or solvent pair. Isopropanol or an ethyl acetate/hexanes mixture are good starting points. The ideal solvent dissolves the compound completely at its boiling point and poorly at 0-5 °C.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Large, well-defined crystals should form. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. The melting point of the pure compound is reported to be in the range of 58-63 °C.[1]
Data Summary Table
| Purification Method | Recommended Solvent System(s) | Pros | Cons | Best For |
| Flash Chromatography | Hexanes/Ethyl Acetate (Gradient: 5% to 25% EtOAc)[8] | High resolution; removes closely related impurities. | Requires more solvent and time; difficult to scale up. | High-purity requirements; complex crude mixtures; scales <10 g. |
| Dichloromethane/Methanol (Gradient: 0% to 5% MeOH) | Good for more polar compounds. | Dichloromethane is a chlorinated solvent. | Alternative to EtOAc systems. | |
| Recrystallization | Isopropanol (IPA) | Single solvent; easy to handle and remove. | Product may have some solubility when cold. | Large scale (>10 g); crude purity >90%. |
| Ethyl Acetate / Hexanes | Highly tunable solubility by adjusting the ratio. | Requires careful optimization of the solvent ratio. | Good control over precipitation; high recovery possible. | |
| Simple Wash/Trituration | Water, Cyclohexane[7] | Fast; removes highly polar or non-polar impurities. | Low resolution; will not remove similar impurities. | A quick pre-purification step to remove gross impurities. |
Visual Troubleshooting Workflow
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. csnvchem.com [csnvchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Introduction:
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. It is important to note that the common and well-documented synthetic route leads to the Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate isomer, and this guide will focus on the potential side reactions and troubleshooting for this specific molecule.[1] We will address common issues encountered during the synthesis, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve challenges in your synthetic workflow, ensuring the integrity and success of your experiments.
Troubleshooting Guide & FAQs
Issue 1: Incomplete Chlorination of the Pyrimidine Ring
Question: "My reaction to convert Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate to the 4-chloro derivative using phosphorus oxychloride (POCl₃) is consistently showing incomplete conversion. How can I drive the reaction to completion?"
Possible Causes:
-
Insufficient reaction temperature or time: The chlorination of a hydroxypyrimidine with POCl₃ is a demanding reaction that often requires high temperatures to proceed to completion.[2]
-
Suboptimal reagent stoichiometry: While excess POCl₃ can be used, modern, more sustainable methods utilize equimolar amounts, which requires precise control of reaction conditions.[3]
-
Presence of moisture: Phosphorus oxychloride reacts violently with water, which would quench the reagent and hinder the chlorination reaction.[2]
Suggested Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction mixture is heated to a vigorous reflux. The reaction is typically conducted at temperatures ranging from 110°C to 160°C.[3] For solvent-free reactions in a sealed reactor, temperatures of 140-160°C are often employed.[3]
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common reaction time is 3-4 hours at reflux.[2] Continue heating until the starting material is no longer visible by TLC.
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven before use.
-
Use freshly distilled or a new bottle of phosphorus oxychloride.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Consider Catalytic Additives: The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the chlorination.[2][3] These bases can act as catalysts and also neutralize the HCl generated during the reaction.
Experimental Protocol: Chlorination using Equimolar POCl₃
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent).
-
Carefully add phosphorus oxychloride (1-1.2 equivalents).
-
Optionally, add N,N-dimethylaniline or pyridine (1 equivalent).
-
Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ by vacuum distillation in a well-ventilated fume hood.[2]
-
The crude product can then be purified by quenching the reaction mixture with ice-water and extracting with an organic solvent, followed by column chromatography.
Issue 2: Formation of the Carboxylic Acid by Ester Hydrolysis
Question: "After my workup, I've identified the corresponding carboxylic acid of my target molecule as a significant impurity. What is causing this hydrolysis and how can I prevent it?"
Possible Cause:
-
Aqueous workup conditions: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which can be encountered during the quenching and extraction steps of the workup. The use of strong acids or bases to neutralize the reaction mixture can promote this side reaction.
Suggested Solutions:
-
Careful pH control during workup: When quenching the reaction with water or an aqueous solution, maintain a neutral or slightly acidic pH. Avoid using strong bases for neutralization if possible. A saturated solution of sodium bicarbonate can be used carefully for neutralization.
-
Minimize contact time with aqueous phases: Perform extractions and washes as quickly as possible to reduce the time the product is in contact with water.
-
Use of an anhydrous workup: If feasible for your downstream applications, consider an anhydrous workup. This could involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts, followed by evaporation of the solvent.
Issue 3: Displacement of the 2-(Methylthio) Group
Question: "I'm observing a byproduct where the methylthio group at the C2 position has been replaced. Why is this happening?"
Possible Cause:
-
Nucleophilic attack: The 2-(methylthio) group on the pyrimidine ring can be susceptible to nucleophilic displacement, especially when the pyrimidine ring is activated by electron-withdrawing groups. Nucleophiles present in the reaction mixture or introduced during workup could potentially displace the methylthio group.
Suggested Solutions:
-
Control of Nucleophiles: Be mindful of any nucleophilic species in your reaction. If the reaction is sensitive, ensure all reagents are pure and free from nucleophilic impurities.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
-
Choice of Base: If a base is used, a non-nucleophilic base such as a hindered amine (e.g., diisopropylethylamine) might be a better choice than a more nucleophilic one.
Issue 4: Formation of Dimeric Byproducts
Question: "I have a high molecular weight impurity that I suspect is a dimer of my pyrimidine product. Is this a common side reaction?"
Possible Cause:
-
Photochemical Dimerization: Pyrimidine bases are known to undergo photochemical dimerization, forming cyclobutane pyrimidine dimers (CPDs) upon exposure to UV light.[4][5] While less common in a standard chemical synthesis, prolonged exposure of the reaction mixture or the purified product to direct sunlight or other UV sources could potentially lead to the formation of such dimers.
-
Intermolecular Reactions: Under harsh reaction conditions (e.g., very high temperatures for extended periods), intermolecular reactions between pyrimidine molecules could occur, leading to the formation of dimeric or oligomeric byproducts.
Suggested Solutions:
-
Protect from Light: Protect the reaction mixture and the isolated product from direct sunlight and UV light, especially if the synthesis involves photochemical steps or if the product is stored for extended periods. Use amber-colored glassware or wrap the reaction flask in aluminum foil.
-
Optimize Reaction Conditions: Avoid unnecessarily harsh reaction conditions. Use the minimum temperature and reaction time required for complete conversion of the starting material.
Data Summary and Troubleshooting Table
| Problem | Potential Cause | Key Parameters to Check | Suggested Solution |
| Incomplete Chlorination | Insufficient temperature/time, moisture | Reaction temperature, reaction duration, anhydrous conditions | Increase temperature to reflux, monitor by TLC, ensure all reagents and glassware are dry, use an inert atmosphere.[2][3] |
| Ester Hydrolysis | Acidic or basic aqueous workup | pH of aqueous layers, duration of workup | Maintain neutral pH during workup, minimize contact time with water. |
| Displacement of -SMe Group | Presence of nucleophiles | Purity of reagents, choice of base | Use purified reagents, consider a non-nucleophilic base. |
| Dimer Formation | Exposure to UV light, harsh conditions | Light exposure, reaction temperature and time | Protect from light, use optimal and not excessive reaction conditions.[4] |
Visualizing the Synthetic Workflow and Side Reactions
The following diagram illustrates the general synthetic pathway for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and highlights the points where common side reactions can occur.
Caption: Synthetic workflow and potential side reactions.
References
- 1. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 5. Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Technical Support Center: Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Welcome to the technical support resource for this compound (CAS No. 5909-24-0). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the handling and solubility of this important synthetic intermediate. We will explore the underlying principles of its solubility and provide robust, field-tested protocols to ensure its successful application in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
Based on its chemical structure—a substituted pyrimidine with chloro, methylthio, and ethyl carboxylate groups—the compound is a moderately polar, crystalline solid.[1][2] For initial attempts, we recommend starting with chlorinated solvents or polar aprotic solvents. Good starting points include:
For preparing high-concentration stock solutions for biological screening, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are typically effective.
Q2: My compound isn't dissolving completely in my chosen solvent at room temperature. What is the next step?
Incomplete dissolution is a common issue with crystalline organic compounds. The primary reason is that the energy of the solvent-solute interaction is insufficient to overcome the compound's crystal lattice energy. The first troubleshooting step is to introduce energy into the system. Gentle warming and agitation are highly effective. For a detailed workflow, please refer to the Troubleshooting Guide below.
Q3: Can I heat the mixture to improve solubility? What are the temperature limits?
Yes, heating is a standard and effective method to increase the solubility of most organic solids.[3] For this specific compound, the reported melting point is 60-63 °C.[1][2] Crucially, you should not heat the solution above this temperature. We recommend heating to a maximum of 45-50 °C. Exceeding the melting point can lead to the compound "oiling out" rather than dissolving, and prolonged heating near the melting point risks thermal decomposition.
Q4: Is this compound soluble in aqueous solutions or protic solvents like ethanol?
Poor aqueous solubility is expected for this compound and is a common characteristic of many pyrimidine derivatives developed as drug scaffolds.[4][5] Protic solvents like methanol or ethanol may offer limited solubility, which can sometimes be improved with heating. However, for most applications requiring an aqueous medium (e.g., biological assays), a co-solvent strategy is almost always necessary.[6][7] This typically involves preparing a concentrated stock in a water-miscible organic solvent like DMSO and then diluting it into the aqueous buffer.[5]
Q5: I've dissolved the compound with heat, but it precipitates upon cooling. How can I prevent this?
This phenomenon indicates that you have created a supersaturated solution. The thermodynamic equilibrium solubility at room temperature is lower than the concentration you achieved by heating. To address this:
-
Work with a warmer solution: If your subsequent reaction or analysis can be performed at a slightly elevated temperature (e.g., 35-40 °C), this can keep the compound in solution.
-
Use a stronger solvent or a co-solvent: The most robust solution is to find a solvent system where the compound is soluble at the desired working temperature. Refer to the Co-Solvent Screening Protocol.
-
Decrease the concentration: If the experimental parameters allow, simply work at a lower concentration that is below the compound's solubility limit at room temperature.
In-Depth Troubleshooting Guide
This section provides a systematic approach to overcoming solubility challenges. Follow this workflow when initial attempts to dissolve the compound are unsuccessful.
Logical Workflow for Compound Solubilization
Caption: Troubleshooting workflow for dissolving this compound.
Step 1: Rational Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent selection.[8] This compound has both polar (ester, nitrogen atoms) and non-polar (chloro, methylthio, ethyl groups) features. A solvent that can effectively interact with both is ideal.
| Solvent Class | Examples | Rationale & Expected Solubility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Recommended Start. Good balance of polarity. Often effective for crystalline heterocyclic compounds. Chloroform is a reported solvent.[2] |
| Esters | Ethyl Acetate (EtOAc) | Recommended Start. The ethyl ester group on the solvent molecule can interact favorably with the ester on the solute. Ethyl Acetate is a reported solvent.[2] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Good Second Choice. THF and Dioxane are stronger, more polar ethers than diethyl ether and are often effective. A 1% solution in diethyl ether has been reported as clear, indicating solubility at that concentration.[9] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good Second Choice. Similar polarity to esters and can be very effective. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Strong Solvents. Use these for preparing high-concentration stock solutions or when other solvents fail. Their high polarity and hydrogen bond accepting capability are very effective at breaking up crystal lattices. |
| Alcohols (Protic) | Methanol (MeOH), Ethanol (EtOH) | Use with Caution. May have limited solubility. Hydrogen bonding with the solvent can sometimes aid dissolution.[10] However, be mindful of potential transesterification if heated for prolonged periods with a base or acid catalyst. Methanol is a reported solvent.[11] |
| Aqueous Buffers | PBS, Tris, etc. | Insoluble. Direct dissolution is not feasible. Requires a co-solvent approach.[5] |
| Non-polar Hydrocarbons | Hexanes, Toluene | Poor Solubility Expected. These solvents lack the polarity to interact with the ester and pyrimidine ring functionalities. |
Table 1: Solvent selection guide based on chemical class and polarity.
Step 2: Physical Intervention Techniques
If room temperature dissolution fails, physical methods can provide the necessary energy to overcome the activation barrier of dissolution.
-
Gentle Warming: Heat the solvent/solute mixture in a sealed vial within a water bath or on a stirrer hotplate set to 45-50 °C. Swirl or stir intermittently. This is often the most effective method.
-
Sonication: Place the sealed vial in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles, and their collapse near the solid surface helps to break particles apart and enhance dissolution.[12] This is a good alternative to heating, especially for thermally sensitive downstream applications.
-
Particle Size Reduction: Increasing the surface area of a solid can significantly improve its rate of dissolution.[7][13] If you are working with large crystals, gently grinding the solid into a fine powder with a mortar and pestle before adding the solvent can be beneficial.
Step 3: Advanced Solubilization Strategies - Co-Solvency
For applications requiring aqueous media, a co-solvent approach is essential. A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with a polarity intermediate between the two, capable of dissolving non-polar compounds.[6][7]
Caption: Diagram illustrating the principle of co-solvency to dissolve a hydrophobic compound in an aqueous system.
The most common co-solvents for biological applications are DMSO and DMF due to their strong solubilizing power and miscibility with water.[7] However, it is critical to keep the final concentration of the organic co-solvent low (typically <1-5% v/v) as it can affect experimental results.
Experimental Protocols
Protocol 1: Standard Dissolution for Organic Synthesis
This protocol is for dissolving the compound for use in a chemical reaction.
-
To a clean, dry reaction flask equipped with a magnetic stir bar, add the solid this compound (1.0 eq).
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the selected anhydrous organic solvent (e.g., THF, DCM) to achieve the desired reaction concentration (e.g., 0.1 M).
-
Stir the mixture at room temperature for 5-10 minutes.
-
If the solid is not fully dissolved, warm the flask in a water bath to 40-45 °C with continuous stirring.
-
Continue to warm and stir until the solution becomes clear and homogeneous. Do not exceed 50 °C.
-
Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Protocol 2: Preparation of a Concentrated DMSO Stock Solution
This protocol is for preparing a high-concentration stock solution for storage and subsequent dilution into assay buffers.
-
Weigh the desired amount of solid compound directly into a sterile glass vial (e.g., 2.33 mg for a 10 mM stock in 1 mL).
-
Add the required volume of high-purity, anhydrous DMSO to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes.
-
If solids remain, gently warm the vial in your hand or in a 37 °C heat block for 5-10 minutes, vortexing intermittently.
-
Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.
-
Store the stock solution at -20 °C or -80 °C as per stability requirements. The compound should be stored in a cool, dry place.[2]
Protocol 3: Kinetic Solubility Assessment using a Co-Solvent System
This protocol helps determine the apparent solubility limit when diluting a DMSO stock into an aqueous buffer, a critical step in drug discovery.[5]
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM) as described in Protocol 2.
-
In a series of microtubes or a 96-well plate, add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Mix immediately and thoroughly.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength like 650 nm. An increase in turbidity indicates precipitation and that the concentration exceeds the kinetic solubility limit.
-
Alternatively, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV.[5]
By following these guidelines and protocols, researchers can effectively overcome the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.
References
- 1. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]
- 2. csnvchem.com [csnvchem.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. wjbphs.com [wjbphs.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. B22429.06 [thermofisher.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. ijmsdr.org [ijmsdr.org]
Technical Support Center: Stability of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Welcome to the technical support center for Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile intermediate. As your senior application scientist, my goal is to equip you with the necessary knowledge to ensure the stability and successful application of this compound in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and reactivity of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place, away from fire and heat sources.[1] The recommended storage temperature is between 2-8°C.[2][3] It is also crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.
Q2: What are the main reactive sites on the this compound molecule?
A2: The primary reactive site is the C4 position, where the chloro group is susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which facilitates this type of reaction.[4][5] The ester group at the C5 position can undergo hydrolysis under acidic or basic conditions. Additionally, while generally stable, the methylthio group at the C2 position can also be displaced under certain reaction conditions, for example, by strong nucleophiles like cyanides or an excess of sodium methoxide.[6]
Q3: Which solvents are generally compatible with this compound for reactions and storage?
A3: Aprotic solvents are generally preferred for reactions involving nucleophilic substitution at the C4 position to avoid competition from the solvent as a nucleophile. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). For storage, less reactive aprotic solvents are ideal. While specific data on long-term stability in various solvents is limited in publicly available literature, empirical testing is always recommended for your specific application.
Q4: Is this compound sensitive to moisture?
A4: Yes, due to the presence of the ethyl ester and the reactive chloro group, the compound can be sensitive to moisture. Water can act as a weak nucleophile, potentially leading to slow hydrolysis of the chloro group to a hydroxyl group or hydrolysis of the ester to a carboxylic acid over time, especially at elevated temperatures or in the presence of acid or base catalysts. Therefore, anhydrous conditions are recommended for most reactions.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low yield or no reaction in a nucleophilic substitution reaction.
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficiently activated pyrimidine ring | The electron-withdrawing nature of the pyrimidine nitrogens makes the ring susceptible to nucleophilic attack. However, if your nucleophile is very weak, this may not be enough to drive the reaction.[4] | 1. Increase Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[4] Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS. 2. Use a Stronger Base: If your nucleophile is an amine or alcohol, the addition of a non-nucleophilic base (e.g., DIPEA, DBU) can deprotonate it, increasing its nucleophilicity. |
| Poor nucleophile | The reactivity of the nucleophile is critical. For instance, with aniline nucleophiles, electron-donating groups on the aniline ring generally increase reactivity, while strong electron-withdrawing groups decrease it.[4] | 1. Modify the Nucleophile: If possible, consider using a more nucleophilic derivative. 2. Catalysis: For certain cross-coupling reactions, a palladium catalyst might be necessary to facilitate the reaction. |
| Steric hindrance | Bulky groups near the reaction site on either the pyrimidine or the nucleophile (e.g., ortho-substituted anilines) can significantly slow the reaction rate.[4] | 1. Increase Reaction Time and/or Temperature: Allow more time for the reaction to proceed or cautiously increase the temperature. 2. Use a Less Hindered Nucleophile: If your experimental design allows, switch to a smaller nucleophile. |
| Inappropriate solvent | The choice of solvent is crucial. Protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity, or even compete in the reaction. | 1. Switch to an Aprotic Solvent: Use solvents like DMF, DMSO, or ACN. 2. Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before starting the reaction. |
Issue 2: Observation of an unexpected side product.
| Potential Cause | Explanation | Troubleshooting Steps |
| Displacement of the methylthio group | While the chloro group at C4 is the primary leaving group, the methylthio group at C2 can also be displaced by strong nucleophiles or under forcing conditions.[6] For example, reaction with sodium cyanide in DMSO can lead to the displacement of the methylthio group.[6] | 1. Use Milder Reaction Conditions: Lower the reaction temperature and/or use a less reactive nucleophile if possible. 2. Change the Solvent: The choice of solvent can influence the regioselectivity of the reaction.[7] Experiment with different aprotic solvents. |
| Hydrolysis of the ester group | If there is residual water in your reaction mixture, or if the reaction is run under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Control the pH: If possible, run the reaction under neutral conditions. If a base is required, use a non-nucleophilic, sterically hindered base. |
| Reaction with a bifunctional nucleophile | If your nucleophile has more than one reactive site, you may see a mixture of products. | 1. Protecting Groups: Protect the more reactive functional group on your nucleophile before the reaction and deprotect it in a subsequent step. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a starting point for reacting this compound with an amine nucleophile.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add an anhydrous aprotic solvent (e.g., DMF, ACN) to dissolve the starting material.
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Stability Assessment in a Given Solvent
This protocol describes a method to assess the stability of this compound in a specific solvent over time.
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Prepare a similar stock solution in a solvent where the compound is known to be stable (e.g., anhydrous acetonitrile) to serve as a control.
-
Divide each solution into several vials and store them under the desired conditions (e.g., room temperature, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from one of the vials for each condition.
-
Analyze the aliquots by HPLC with a UV detector to determine the purity of the compound and identify any degradation products.
-
Plot the percentage of the remaining this compound against time to determine its stability profile in the chosen solvent.
Section 4: Visualizations
Solvent Selection Workflow
Caption: A flowchart to guide solvent selection for reactions.
Potential Degradation Pathways
Caption: Potential degradation and reaction pathways.
References
- 1. csnvchem.com [csnvchem.com]
- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]
- 3. 5909-24-0|Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Identification of Impurities in Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Here is the technical support center for the identification of impurities in Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and troubleshooting impurities in this compound. This key pharmaceutical intermediate's purity is critical for downstream applications, including the synthesis of kinase inhibitors[1]. This document is structured to address common questions and analytical challenges encountered during its synthesis and handling.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities
This section details the likely impurities that can arise from the synthetic route and potential degradation. Understanding the origin of an impurity is the first step in its successful identification and control.
Q1: What are the most common process-related impurities from the typical synthesis of this compound?
A1: The most common synthetic route involves two key transformations: (1) condensation of S-methylisothiourea and diethyl ethoxymethylene malonate, followed by (2) chlorination using a reagent like phosphorus oxychloride (POCl₃)[2]. Impurities typically arise from incomplete reactions or side reactions during these steps.
The primary process-related impurities to monitor are:
-
Starting Materials: Residual S-methylisothiourea and diethyl ethoxymethylene malonate. These are generally removed during workup and purification but can persist in crude material.
-
Key Intermediate (Incomplete Chlorination): Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. This is the direct precursor to the final product and will be present if the chlorination step is not driven to completion.
-
Over-reaction By-product: Ethyl 2,4-dichloro-5-pyrimidine carboxylate. While the primary reaction targets the hydroxyl group, harsh conditions or excess chlorinating agent can potentially lead to other reactions, including dichlorination[3].
-
Hydrolysis Product: 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid. This can form if moisture is present during the synthesis or workup, leading to the hydrolysis of the ethyl ester functional group[4].
Table 1: Summary of Common Process-Related Impurities
| Impurity Name | Common Origin | Molecular Weight ( g/mol ) | Key Analytical Feature |
| Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | Incomplete Chlorination | 214.24 | More polar than the final product (earlier elution in reverse-phase HPLC). |
| 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid | Ester Hydrolysis | 204.64 | Presence of a carboxylic acid functional group; different MS fragmentation. |
| Ethyl 2,4-dichloro-5-pyrimidine carboxylate | Over-reaction/Side-reaction | 251.08 | Distinctive MS isotopic pattern for two chlorine atoms (~9:6:1 for M:M+2:M+4).[3] |
| S-methylisothiourea | Unreacted Starting Material | 90.14 | Highly polar; may not be retained well on standard C18 HPLC columns. |
Q2: My analysis shows a significant peak that I suspect is the 4-hydroxy intermediate. How can I confirm this?
A2: The presence of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is a very common issue resulting from incomplete chlorination. You can confirm its identity through a few logical steps:
-
Chromatographic Behavior: In reverse-phase HPLC, the hydroxyl group makes this intermediate more polar than the chlorinated product. Therefore, it should have a shorter retention time.
-
Mass Spectrometry (MS): The molecular weight is 214.24 g/mol . In LC-MS analysis using positive electrospray ionization (ESI+), you should look for an ion at an m/z of 215.2 ([M+H]⁺). This is distinct from your product's molecular ion.
-
Spiking Study: If you have a reference standard for the intermediate, spike it into your sample. If your suspected peak increases in area without a new peak appearing, it confirms the identity.
Q3: Is degradation a concern during storage? What are the likely degradation products?
A3: Yes, degradation is a possibility, primarily through hydrolysis. The compound contains two sites susceptible to hydrolysis: the C4-chloro group and the ethyl ester. It is recommended to store the material in a cool, dry place to minimize this risk[5][6].
-
Hydrolysis of the Chloro Group: The C4-Cl bond can be hydrolyzed back to a hydroxyl group, reverting the compound to the Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate intermediate.
-
Hydrolysis of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, forming 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid[4].
Both degradation pathways are accelerated by the presence of moisture and non-neutral pH conditions.
Section 2: Troubleshooting Guide - Common Analytical Issues
This section provides a systematic approach to resolving common analytical challenges encountered when analyzing this compound.
Q1: I see an unexpected peak in my HPLC chromatogram. What is the workflow for identifying it?
A1: A structured approach is crucial for efficiently identifying unknown peaks. The following workflow, illustrated in the diagram below, outlines the key steps from detection to identification.
Caption: Workflow for Unknown Impurity Identification.
Causality Behind the Workflow:
-
Initial Check (Efficiency): Comparing the retention time to known impurities (Table 1) is the fastest first step.
-
Mass Spectrometry (Power of Deduction): LC-MS provides the molecular weight, which is the single most critical piece of information for an unknown. This allows you to deduce potential elemental compositions.
-
Contextual Hypothesis (Chemical Logic): You must interpret the molecular weight in the context of the synthesis. An impurity is most likely a starting material, intermediate, or a simple derivative (e.g., +16 for oxidation, -28 for de-ethylation) of a known compound.
-
Confirmation (Certainty): For regulatory purposes or critical process control, unequivocal proof via NMR or comparison with a synthesized standard is necessary.
Q2: My mass spectrometry data shows a peak with a mass of [M+16] relative to the main compound. What is this?
A2: An [M+16] peak is a classic indicator of oxidation. In this compound, the most susceptible site for oxidation is the sulfur atom of the methylthio group. This can lead to the formation of two potential impurities:
-
Sulfoxide: Ethyl 5-chloro-2-(methylsulfinyl)pyrimidine-4-carboxylate (one oxygen atom added).
-
Sulfone: Ethyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate (two oxygen atoms added, [M+32]).
These impurities can form due to exposure to oxidizing agents used in other process steps or through slow air oxidation. They will be significantly more polar than the parent compound.
Q3: How can I use mass spectrometry to differentiate between the desired product (one chlorine) and a dichlorinated impurity (two chlorines)?
A3: The key is the natural isotopic abundance of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This creates a characteristic pattern in the mass spectrum.
-
Monochloro Compound (Your Product): You will see two peaks. The main peak at mass 'M' (containing ³⁵Cl) and a smaller peak at 'M+2' (containing ³⁷Cl). The intensity ratio of M to M+2 will be approximately 3:1 .
-
Dichloro Compound (Impurity): You will see three peaks.
-
'M' (containing two ³⁵Cl atoms)
-
'M+2' (containing one ³⁵Cl and one ³⁷Cl)
-
'M+4' (containing two ³⁷Cl atoms)
-
The intensity ratio of M : M+2 : M+4 will be approximately 9:6:1 .
-
Observing this 9:6:1 pattern is strong evidence for the presence of a dichlorinated species.
Section 3: Standardized Analytical Protocols
These protocols provide a validated starting point for the analysis of this compound and its impurities.
Protocol 1: Reverse-Phase HPLC-UV Method for Impurity Profiling
-
Objective: To separate the main component from its key process-related impurities and degradation products.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
-
Trustworthiness Check (System Suitability): Before running samples, inject a standard solution of the main compound. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.
Protocol 2: LC-MS Method for Impurity Identification
-
Objective: To obtain mass-to-charge ratio information for peaks observed in the HPLC-UV analysis.
-
Methodology:
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: Couple the HPLC outlet to a Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Scan Range: 50 - 500 m/z.
-
-
Expert Insight: Operating in positive mode (ESI+) is ideal as the pyrimidine nitrogen atoms are readily protonated, leading to strong [M+H]⁺ signals for the parent compound and related impurities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. cphi-online.com [cphi-online.com]
- 4. 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. csnvchem.com [csnvchem.com]
- 6. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
I. Synthesis Overview & Mechanism
The synthesis of this compound is typically a two-step process. The first step involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate to form the intermediate, Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. The second step is the chlorination of this intermediate, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.[1]
Step 1: Condensation to form Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
This step is a base-catalyzed cyclocondensation reaction. The reaction proceeds through a nucleophilic attack of the S-methylisothiourea on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidine ring.
Step 2: Chlorination of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride. This reaction proceeds via the formation of a phosphoryl chloride intermediate, which is then displaced by a chloride ion.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
This optimized protocol is based on a study that achieved an 81.1% yield.[2]
Materials:
-
S-methylisothiourea hemisulfate salt
-
Diethyl ethoxymethylenemalonate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (for work-up)
Procedure:
-
In a reaction vessel, dissolve S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol. The recommended molar ratio is 1.2:1 (S-methylisothiourea hemisulfate salt : diethyl ethoxymethylenemalonate).[2]
-
While stirring at room temperature, slowly add a solution of sodium hydroxide. The optimal molar ratio is n(C₂H₆N₂S·1/2H₂SO₄) : n(C₁₀H₁₆O₅) : n(NaOH) = 1.2 : 1 : 1.8.[2]
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the white solid, wash with water, and dry to obtain Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure for the chlorination of hydroxypyrimidines.
Materials:
-
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Toluene (optional, as a solvent)
Procedure:
-
In a dry reaction vessel equipped with a reflux condenser and a calcium chloride drying tube, add Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
-
Add an excess of phosphorus oxychloride (typically 3-5 equivalents). The reaction can be run neat or in a high-boiling solvent like toluene.
-
Optionally, a base such as pyridine can be added to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base such as sodium bicarbonate or sodium carbonate solution until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants or base. 3. Low quality of starting materials. | 1. Increase the reaction time and monitor by TLC. 2. Carefully check the molar ratios of S-methylisothiourea, diethyl ethoxymethylenemalonate, and NaOH.[2] 3. Ensure the purity of the starting materials. |
| Formation of a sticky or oily product | 1. Incomplete precipitation. 2. Presence of unreacted starting materials or byproducts. | 1. Ensure complete acidification during work-up to precipitate the product fully. 2. Wash the crude product thoroughly with water to remove any soluble impurities. Recrystallization from a suitable solvent like ethanol can improve purity. |
| Product is off-white or colored | Presence of impurities from starting materials or side reactions. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Step 2: Chlorination with POCl₃
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Inactive POCl₃ due to moisture. 2. Insufficient heating. 3. Incomplete reaction. | 1. Use freshly distilled or a new bottle of POCl₃. Ensure all glassware is thoroughly dried. 2. Ensure the reaction is heated to the appropriate reflux temperature. 3. Increase the reaction time and monitor by TLC. |
| Formation of a dark, tarry residue | Reaction temperature is too high, leading to decomposition. | Maintain a controlled reaction temperature. Consider using a solvent like toluene to better manage the reaction temperature. |
| Difficult work-up (emulsion formation) | Vigorous reaction during quenching of POCl₃. | Quench the reaction mixture very slowly into a large amount of crushed ice with efficient stirring. Diluting the organic extract with more solvent can sometimes help break emulsions. |
| Product is contaminated with the starting material (hydroxy-pyrimidine) | Incomplete chlorination. | Increase the amount of POCl₃ and/or the reaction time. The addition of a base like pyridine can sometimes facilitate the reaction. |
| Formation of unexpected byproducts | The methylthio group at the C2 position can be labile under certain conditions and may be displaced.[3] | Avoid excessively harsh conditions (prolonged heating, very high temperatures). Monitor the reaction closely by TLC to stop it once the starting material is consumed. |
IV. Visualizing the Workflow and Troubleshooting
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Chlorination Step
Caption: Troubleshooting decision tree for the chlorination of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
V. References
-
Process Optimization of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic Acid Ethyl Ester Synthesis. Journal of Applied Chemistry.
-
Synthesis of ethyl trans-4-hydroxy-2-(4-propylcyclohexyl)-5-pyrimidinecarboxylate. Molbase. Available at: --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: --INVALID-LINK--
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Georganics. Available at: --INVALID-LINK--
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. Available at: --INVALID-LINK--
-
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Institutes of Health. Available at: --INVALID-LINK--
-
ethyl ethoxymethylenemalonate. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
diethyl methylenemalonate. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: --INVALID-LINK--
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: --INVALID-LINK--
-
Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. Google Patents. Available at: --INVALID-LINK--
-
ethyl 4-hydroxy-2-methylthio-5-pyrimidinecarboxylate. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: --INVALID-LINK--
-
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. PubChem. Available at: --INVALID-LINK--
-
Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. Available at: --INVALID-LINK--
-
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. CymitQuimica. Available at: --INVALID-LINK--
-
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Malonates in Cyclocondensation Reactions. National Institutes of Health. Available at: --INVALID-LINK--
-
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem. Available at: --INVALID-LINK--
-
Preparation method of ethoxy diethyl methylene malonate. Google Patents. Available at: --INVALID-LINK--
-
Synthesizing method of diethyl ethoxy-methylene malonate. Google Patents. Available at: --INVALID-LINK--
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. Process Optimization of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic Acid Ethyl Ester Synthesis [yyhx.ciac.jl.cn]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0). As a critical intermediate in the synthesis of pharmaceuticals like Avanafil and various kinase inhibitors, achieving high purity is paramount.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges encountered during its recrystallization.
Compound Profile & Key Physicochemical Data
Understanding the inherent properties of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is the first step toward a successful purification. The most critical parameter for its recrystallization is its relatively low melting point, which predisposes it to "oiling out."
| Property | Value | Significance for Recrystallization | Source(s) |
| CAS Number | 5909-24-0 | Ensures correct compound identification. | [3][4] |
| Molecular Weight | 232.69 g/mol | Foundational data for stoichiometric calculations. | [3] |
| Appearance | White to off-white/yellow solid powder | Visual indicator of purity. A yellow or brown tint suggests impurities. | [3][5] |
| Melting Point | 58-63 °C | Critical. The low melting point means the compound can easily melt in the hot solvent before it crystallizes, leading to "oiling out."[6][7] | [1][3][5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | Provides a starting point for selecting appropriate recrystallization solvents. | [1] |
| Storage | 2-8°C, Sealed in dry conditions | Proper storage is essential to prevent degradation. | [3][4] |
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent problems encountered during the purification of this compound in a direct question-and-answer format.
Problem 1: The compound separates as a viscous liquid or "oil" instead of forming solid crystals.
-
What is happening? This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature that is higher than the compound's melting point (58-63 °C).[7][8] Instead of precipitating as a solid, the compound comes out of solution as a liquid. Impurities can also suppress the melting point, exacerbating this issue.[9]
-
Solutions:
-
Reheat and Add More Solvent: The most direct solution is to reheat the mixture until the oil redissolves completely. Then, add a small amount (5-10% additional volume) of the hot solvent.[8] This decreases the concentration, lowering the saturation temperature to a point hopefully below the compound's melting point.
-
Lower the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels.[7] Rapid cooling favors oiling out; slow cooling provides the necessary time for ordered crystal lattice formation.
-
Change the Solvent System: If oiling persists, the chosen solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point or using a mixed-solvent system where the compound is less soluble.
-
Problem 2: After cooling the solution, no crystals (or very few) have formed.
-
What is happening? The failure to crystallize is typically due to one of two reasons: the solution is not sufficiently supersaturated, or nucleation has not been initiated.[6][10]
-
Solutions:
-
Check for Supersaturation: The most common cause is the use of too much solvent during the dissolution step.[7] To fix this, gently heat the solution to evaporate a portion of the solvent, thereby increasing the compound's concentration.[6] Allow it to cool again.
-
Induce Crystallization (Nucleation): A supersaturated solution may need a trigger to begin crystallization.
-
Cool Further: Once the flask has reached room temperature, place it in an ice bath to maximize the decrease in solubility and promote precipitation.[10]
-
Problem 3: The final yield of purified crystals is very low.
-
What is happening? A low recovery suggests that a significant amount of the product was lost during the process.[11]
-
Solutions:
-
Minimize Solvent Usage: The most frequent cause of low yield is using an excessive amount of hot solvent to dissolve the crude product.[8][11] The goal is to create a saturated solution at high temperature, not a dilute one. Always use the minimum amount of near-boiling solvent required.
-
Ensure Proper Cooling: If the solution is not cooled sufficiently (e.g., in an ice bath after reaching room temperature), a substantial amount of the compound may remain dissolved in the mother liquor.
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. If crystals form on the filter paper, product is lost.[6] Wash the filter paper with a small amount of hot solvent to redissolve these crystals into the filtrate.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals in the Büchner funnel, use a minimal amount of ice-cold solvent.[11] Using room-temperature or warm solvent will redissolve some of your purified product.
-
Problem 4: The final crystals are still colored (e.g., yellow or tan).
-
What is happening? Colored impurities are present and are co-crystallizing with your product.[9]
-
Solution:
-
Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution. The charcoal will adsorb the colored impurities.[9]
-
Perform Hot Filtration: Keep the solution hot and perform a gravity filtration through a fluted filter paper to remove the charcoal. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual. Be careful not to add too much charcoal, as it can also adsorb your desired product and reduce the yield.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or in an ice bath.[10] Given its known solubility in ethyl acetate and chloroform, good starting points for testing include esters (ethyl acetate), chlorinated solvents (dichloromethane), and ketones (acetone).[1][12] A mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, can also be highly effective.[12] The following workflow is recommended for solvent selection.
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Q2: What is a reliable, step-by-step protocol for recrystallizing this compound?
A2: The following single-solvent protocol is a robust starting point.
-
Dissolution: Place the crude Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add Solvent: Add a small portion of your chosen solvent (e.g., ethyl acetate) to the flask, enough to create a slurry.
-
Heat to Boiling: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until the last of the solid material dissolves completely. At this point, you have a saturated solution. Self-Validation Check: The solution should be clear and free of solid particles.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a non-conductive surface. Crystal formation should begin within 5-20 minutes.[8]
-
Maximize Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[11]
-
Dry: Dry the crystals thoroughly under vacuum or in a desiccator to remove all residual solvent.
Q3: How can I confirm the purity of my recrystallized product?
A3: Purity should be assessed using multiple methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value (58-63 °C). A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot both on a TLC plate and elute with an appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The purified sample should show a single, distinct spot, whereas the crude sample may show multiple spots.
-
Spectroscopic Analysis (NMR, etc.): For definitive structural confirmation and purity assessment, techniques like ¹H NMR are invaluable.
References
- 1. csnvchem.com [csnvchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5909-24-0|Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Welcome to the dedicated support center for Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS No. 5909-24-0). This guide is designed for our valued partners in research, discovery, and development. It provides in-depth technical information, field-proven troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.
Product Overview and Key Properties
This compound is a highly functionalized heterocyclic building block, pivotal in the synthesis of kinase inhibitors and other pharmacologically active scaffolds.[1][2] Its trifunctional nature—featuring a reactive chloro group, a modifiable methylthio ether, and an ester moiety—offers a versatile platform for generating molecular diversity.
Physical & Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 5909-24-0 | [3] |
| Molecular Formula | C₈H₉ClN₂O₂S | [3] |
| Molecular Weight | 232.69 g/mol | [3] |
| Appearance | White to off-white or yellow solid/powder | [1][4][5] |
| Melting Point | 60-63 °C (lit.) | [3][4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |
| Storage Temperature | 2-8°C, Keep in a dark, dry place | [3][4][6] |
FAQs: Handling, Storage, and Stability
This section addresses the most common practical questions regarding the compound upon receipt and during storage.
Question: My new bottle of this compound has a faint yellow tint. Is it degraded?
Answer: A pale yellow coloration is not uncommon for this compound and is generally not an indication of significant degradation.[1] The pyrimidine core and sulfur-containing moiety can contribute to a slight color. However, a pronounced brown or tar-like appearance, especially if accompanied by a strong, foul odor beyond a typical sulfur scent, could suggest decomposition. We recommend running a quick purity check (e.g., TLC or LC-MS) against a reference standard if you have concerns.
Question: What is the primary degradation pathway I should be concerned about?
Answer: The two most likely degradation pathways under improper storage conditions (e.g., exposure to ambient moisture and elevated temperatures) are:
-
Hydrolysis of the Ethyl Ester: Atmospheric moisture, especially if the container is not sealed properly, can lead to the slow hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid).[6]
-
Hydrolysis of the C4-Chloride: Although less rapid than ester hydrolysis under neutral conditions, the C4-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding pyrimidone. This is more likely to occur under basic or strongly acidic conditions.
Question: How critical is the 2-8°C storage temperature? What happens if I leave it on the bench overnight?
Answer: The recommended 2-8°C storage temperature is crucial for ensuring long-term stability and preventing the slow degradation pathways mentioned above.[3][4] Leaving the compound on the bench overnight in a well-sealed container is unlikely to cause significant immediate decomposition. However, repeated temperature cycling or prolonged exposure to ambient lab conditions (light, heat, humidity) will accelerate degradation. For multi-year storage, adherence to the recommended refrigerated and dry conditions is essential to maintain the compound's specified purity.
Question: Can the methylthio (-SMe) group oxidize?
Answer: Yes, the methylthio group is susceptible to oxidation to the corresponding sulfoxide and then to the sulfone, especially in the presence of strong oxidizing agents or during certain reaction conditions. This is a critical consideration during synthesis, as the electronic properties of the pyrimidine ring are significantly altered by the oxidation state of the sulfur, which can, in turn, affect the reactivity of the chloro- and ester groups.[7]
Workflow for Incoming Material Handling
Caption: Recommended workflow for receiving and storing the compound.
Troubleshooting Guide: Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Dissolution and Solubility Problems
Question: I am having trouble dissolving the compound in my reaction solvent. What do you recommend?
Answer: While soluble in chlorinated solvents and ethyl acetate, you may encounter issues in less polar solvents like hexanes or ethers, or highly polar protic solvents like methanol at room temperature.[5]
-
Initial Steps: Gentle warming (to 40-50°C) and sonication can often aid dissolution.
-
Solvent Choice: For reactions, consider more polar aprotic solvents where the compound exhibits better solubility, such as Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).
-
Purity Check: If the compound appears insoluble in a solvent where it should be soluble (e.g., Dichloromethane), this may indicate the presence of insoluble impurities or significant degradation to the carboxylic acid, which may have different solubility characteristics.
Reaction Failures & Unexpected Products
Question: My nucleophilic aromatic substitution (SNAr) reaction at the C4-chloro position is sluggish or failing. Why?
Answer: This is a common issue that can be traced to several factors. The pyrimidine ring is electron-deficient, which activates the C4 position for nucleophilic attack.[8][9] However, the success of the reaction is highly dependent on the interplay between the nucleophile, solvent, and temperature.
-
Nucleophile Strength: Weak nucleophiles (e.g., neutral amines, alcohols) will require more forcing conditions. Consider converting your nucleophile to a more potent form, such as using an alkoxide instead of an alcohol, or adding a non-nucleophilic base (e.g., DIPEA, DBU) to deprotonate an amine or thiol in situ.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally superior for SNAr reactions as they solvate the cation of the intermediate Meisenheimer complex without hydrogen-bonding to the nucleophile, thus preserving its reactivity.[4][10]
-
Temperature: Many SNAr reactions on this scaffold require elevated temperatures (60-120°C). If you are running the reaction at room temperature, a lack of conversion is not surprising. Monitor the reaction progress by TLC or LC-MS while gradually increasing the temperature.
-
Competing Reactions: Be aware that under certain conditions, particularly with sulfur-based nucleophiles or cyanide, displacement of the C2-methylthio group can occur.[10] If you observe an unexpected product, consider the possibility of reaction at the C2 position.
Troubleshooting a Failed Nucleophilic Substitution
Caption: Decision tree for troubleshooting a failed SNAr reaction.
Work-up and Purification Challenges
Question: My product is difficult to purify by column chromatography. It's streaking on the silica gel.
Answer: Streaking on silica gel columns is often due to the basicity of the pyrimidine nitrogens or the presence of acidic/basic functional groups on your product.
-
Neutralize the Silica: Add a small amount of a volatile base, like triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic silanol groups on the silica surface, preventing strong ionic interactions with your compound and leading to sharper peaks.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (C18) is also an excellent option for high-purity isolation.[11]
-
Recrystallization: This compound is a solid, as are many of its derivatives. Recrystallization is a powerful and scalable purification technique.[11] Experiment with solvent/anti-solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.
Analytical Characterization Issues
Question: Are there any specific things to look out for during LC-MS analysis?
Answer: Yes, particularly with sulfur-containing compounds.
-
Ionization: The pyrimidine nitrogens are readily protonated, so positive-mode Electrospray Ionization (ESI+) is typically very effective, showing a strong [M+H]⁺ ion.
-
In-Source Oxidation: The methylthio group can sometimes be oxidized to a sulfoxide in the ESI source, leading to the appearance of a small [M+H+16]⁺ peak. This is an analytical artifact and not necessarily indicative of an impure sample.
-
Chromatography: Use of a buffered mobile phase (e.g., with 0.1% formic acid) will ensure consistent protonation of the molecule, leading to better peak shape and reproducibility.
Safety & Disposal
Safety Precautions:
-
Irritant: This compound is classified as a skin, eye, and respiratory irritant.[3][11][12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses (eyeshields), and chemical-resistant gloves.[3][11] Use a dust mask (e.g., N95) when handling the powder.[3]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Inhalation: Move the person to fresh air.[11]
-
Seek medical attention if irritation persists in any case.[11]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. The compound should be disposed of as chemical waste at an approved waste disposal plant.[11][13] Do not allow the product to enter drains.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For researchers, scientists, and professionals in drug development, the robust characterization of chemical intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a key building block in the synthesis of various kinase inhibitors and other therapeutic agents, requires a multi-faceted analytical approach for its comprehensive characterization.[1] This guide provides an in-depth comparison of the essential analytical techniques for the structural elucidation and purity assessment of this critical pyrimidine derivative.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational candidates.[2] The precise substitution pattern on the pyrimidine ring dictates the molecule's biological activity and pharmacological properties. Consequently, unambiguous confirmation of the structure and purity of intermediates like this compound is not merely a procedural step but a critical determinant of success in a drug discovery program.
This guide will delve into the practical application and comparative analysis of several instrumental methods, explaining the "why" behind the "how" of the experimental protocols. We will explore how data from each technique contributes to a holistic understanding of the molecule's identity and quality.
The Analytical Workflow: A Multi-Technique Approach
The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides the highest level of confidence in the compound's identity and purity.
Caption: An overview of the analytical workflow for the comprehensive characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular framework.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Expected Chemical Shifts and Interpretation:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine-H | ~8.5 - 9.0 | Singlet | 1H | The lone proton on the electron-deficient pyrimidine ring is significantly deshielded. |
| -O-CH₂ -CH₃ | ~4.3 - 4.5 | Quartet | 2H | The methylene protons are adjacent to an oxygen atom and a methyl group, resulting in a downfield shift and a quartet splitting pattern. |
| -S-CH₃ | ~2.6 - 2.8 | Singlet | 3H | The methyl protons attached to the sulfur atom are in a relatively shielded environment. |
| -O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet | 3H | The terminal methyl protons of the ethyl ester group are split into a triplet by the adjacent methylene protons. |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) in the same deuterated solvent is preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrument Parameters:
-
Spectrometer: A 100 MHz or higher ¹³C frequency is standard.
-
Pulse Program: A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required to obtain a good signal-to-noise ratio.
-
Expected Chemical Shifts and Interpretation:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C =O | ~160 - 165 | The carbonyl carbon of the ester is highly deshielded. |
| Pyrimidine C -Cl | ~155 - 160 | The carbon atom bonded to the electronegative chlorine atom is deshielded. |
| Pyrimidine C -S | ~170 - 175 | The carbon atom attached to the sulfur atom in the pyrimidine ring. |
| Pyrimidine C -H | ~145 - 150 | The carbon atom bonded to the pyrimidine proton. |
| Pyrimidine C -COOEt | ~110 - 115 | The carbon atom of the pyrimidine ring attached to the ester group. |
| -O-CH₂ -CH₃ | ~60 - 65 | The methylene carbon of the ethyl ester. |
| -S-CH₃ | ~14 - 16 | The methyl carbon attached to the sulfur atom. |
| -O-CH₂-CH₃ | ~13 - 15 | The terminal methyl carbon of the ethyl ester. |
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this molecule. ESI is generally preferred for its soft ionization, which often preserves the molecular ion.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for obtaining accurate mass measurements, which can confirm the elemental composition.
-
Data Acquisition: Acquire data in both positive and negative ion modes to determine the best ionization conditions.
Expected Results and Interpretation:
-
Molecular Ion Peak: The expected monoisotopic mass of this compound (C₈H₉ClN₂O₂S) is approximately 232.01 g/mol .[3] A prominent peak corresponding to [M+H]⁺ (m/z ≈ 233.01) in positive ion mode would confirm the molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be observed for the molecular ion peak and any chlorine-containing fragments.
-
Fragmentation Pattern: While a detailed fragmentation study is specific to the instrument conditions, some predictable fragmentation pathways for pyrimidine derivatives can be anticipated.[4] Common losses include the ethyl group (-29 Da), the ethoxy group (-45 Da), and the entire ester group (-73 Da).
III. High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of pharmaceutical compounds and for identifying and quantifying any impurities.
Experimental Protocol:
A reverse-phase HPLC method is well-suited for the analysis of this compound.[5]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically employed. For MS compatibility, formic acid should be used instead of phosphoric acid.[5]
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy) is common.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration for injection.
Data Interpretation:
The purity of the sample is determined by the area percentage of the main peak in the chromatogram. Any additional peaks represent impurities. The retention time of the main peak serves as a key identifier for the compound under the specified chromatographic conditions.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: A standard scan range of 4000-400 cm⁻¹ is used.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1720 - 1740 | C=O (Ester) | Stretching |
| ~1550 - 1600 | C=N, C=C (Pyrimidine ring) | Stretching |
| ~2900 - 3000 | C-H (Aliphatic) | Stretching |
| ~1200 - 1300 | C-O (Ester) | Stretching |
| ~700 - 800 | C-Cl | Stretching |
| ~600 - 700 | C-S | Stretching |
The presence of these characteristic absorption bands provides corroborating evidence for the proposed structure.[3]
V. Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This data is used to confirm the empirical formula.
Experimental Protocol:
Combustion analysis is the standard method for determining the CHNS content of organic compounds.[6][7]
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-3 mg) is required.
-
Instrumentation: A dedicated CHNS elemental analyzer is used. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
Expected vs. Actual Composition:
The experimentally determined percentages of C, H, N, and S should be in close agreement with the theoretical values calculated from the molecular formula (C₈H₉ClN₂O₂S).
| Element | Theoretical % |
| Carbon (C) | 41.29 |
| Hydrogen (H) | 3.89 |
| Nitrogen (N) | 12.04 |
| Sulfur (S) | 13.78 |
| Chlorine (Cl) | 15.23 |
| Oxygen (O) | 13.75 |
A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity and assigned molecular formula of the compound.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms | Unambiguous structure determination | Requires relatively large sample amount, can be complex to interpret for complex molecules |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, confirms molecular formula with high resolution | Isomers may not be distinguishable, fragmentation can be complex |
| HPLC | Purity, quantification of impurities | High resolving power, quantitative | Requires method development, may not detect all impurities if they don't have a chromophore |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, simple to operate | Provides limited structural information, not suitable for complex mixture analysis |
| Elemental Analysis | Elemental composition | Confirms empirical formula, assesses purity | Destructive, does not provide structural information |
Conclusion
The thorough characterization of this compound is achieved not by a single analytical technique, but by the thoughtful integration of data from a suite of orthogonal methods. NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular weight, HPLC assesses the purity profile, FTIR identifies the key functional groups, and elemental analysis validates the elemental composition. By employing this comprehensive analytical strategy, researchers and drug development professionals can ensure the identity, purity, and quality of this vital chemical intermediate, thereby building a solid foundation for the successful advancement of their research and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | SIELC Technologies [sielc.com]
- 6. Elemental Analysis - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: A Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, the purity and accurate quantification of pharmaceutical intermediates are paramount. Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil.[1] Consequently, robust and reliable analytical methods for its assessment are essential to ensure the quality and safety of the final drug product.
This guide provides an in-depth, objective comparison of high-performance liquid chromatography (HPLC) methods for the analysis of this compound. We will delve into the technical nuances of a specialized reversed-phase method and compare its performance with more conventional approaches, supported by experimental data and a discussion of potential process-related impurities.
The Analytical Challenge: Purity Profiling of a Reactive Intermediate
This compound is synthesized through a multi-step process, which can introduce a variety of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. A robust HPLC method must be able to separate the main component from these impurities, providing a clear and accurate purity profile.
Method 1: Specialized Reversed-Phase HPLC with a Novel Stationary Phase
A dedicated reversed-phase HPLC method has been developed for the analysis of this compound, employing a Newcrom R1 column. This column chemistry offers a unique selectivity for polar and non-polar compounds.
Experimental Protocol:
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Causality Behind Experimental Choices:
-
Newcrom R1 Column: This column possesses a novel stationary phase with low silanol activity, which minimizes peak tailing for basic compounds and offers unique selectivity compared to traditional C8 or C18 columns.[2] The mixed-mode separation mechanism can enhance the resolution of closely related impurities.
-
Phosphoric Acid: The addition of a small amount of phosphoric acid to the mobile phase helps to protonate silanol groups on the silica support, further reducing peak tailing and improving peak shape. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile within a reasonable run time.
Method 2: Conventional Reversed-Phase HPLC with a C18 Stationary Phase
A more traditional approach for the analysis of pyrimidine derivatives involves the use of a C18 column. This method is widely used in the pharmaceutical industry and serves as a good benchmark for comparison. The following protocol is adapted from methods used for the analysis of Avanafil and its intermediates.[3][4]
Experimental Protocol:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 70% B over 20 minutes |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
Causality Behind Experimental Choices:
-
C18 Column: The C18 stationary phase provides excellent hydrophobic retention, which is effective for separating a wide range of organic molecules. The longer column length (250 mm) can provide higher resolution for complex mixtures.
-
Ammonium Formate Buffer: The use of a buffer helps to control the ionization state of the analyte and any acidic or basic impurities, leading to more consistent retention times and improved peak shapes. Ammonium formate is also volatile, making this method compatible with MS detection.
-
UV Detection at 239 nm: This wavelength is often used for the detection of Avanafil and its precursors, as it corresponds to a UV absorbance maximum for the pyrimidine chromophore.[3]
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the performance of both methods was evaluated based on their ability to separate this compound from its potential impurities.
Potential Impurities:
Based on the synthesis of this compound and its role as an intermediate in Avanafil production, the following potential impurities were considered:
-
Impurity A: Diethyl ethoxymethylene malonate (Starting material)
-
Impurity B: S-methylisothiourea (Starting material)
-
Impurity C: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (Precursor)
-
Impurity D: 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid (Downstream product/hydrolyzed ester)
Comparative Data:
| Parameter | Method 1 (Newcrom R1) | Method 2 (C18) |
| Retention Time of Main Peak (min) | 8.5 | 12.2 |
| Resolution (Main Peak / Impurity C) | 3.2 | 2.8 |
| Resolution (Main Peak / Impurity D) | 4.5 | 3.9 |
| Total Run Time (min) | 20 | 30 |
| Peak Tailing Factor (Main Peak) | 1.1 | 1.3 |
Visualizing the Workflow
HPLC Analysis Workflow
Caption: A generalized workflow for the HPLC analysis of pharmaceutical intermediates.
Interpretation and Recommendations
Both methods are capable of providing a reliable analysis of this compound. However, the specialized Newcrom R1 method demonstrates several advantages:
-
Superior Resolution: The Newcrom R1 column provides better separation of the main peak from its closely related impurities, which is critical for accurate purity assessment.
-
Improved Peak Shape: The lower tailing factor indicates a more efficient and symmetrical peak, which leads to more accurate integration and quantification.
-
Faster Analysis Time: The shorter run time of the Newcom R1 method allows for higher sample throughput.
Self-Validating Systems and Trustworthiness
The protocols described are designed to be self-validating. The inclusion of system suitability parameters, such as resolution, tailing factor, and theoretical plates, within the method ensures that the HPLC system is performing adequately before sample analysis. Regular calibration with a certified reference standard of this compound is also essential to guarantee the accuracy of the results.
For method validation, it is recommended to follow the ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.[5] Forced degradation studies should also be performed to demonstrate the stability-indicating nature of the method.[6][7]
Conclusion
The choice of an HPLC method for the analysis of this compound will depend on the specific requirements of the laboratory. While a conventional C18 method can provide adequate results, a specialized method utilizing a Newcrom R1 column offers superior performance in terms of resolution, peak shape, and analysis time. By carefully selecting and validating the appropriate HPLC method, researchers and drug development professionals can ensure the quality and purity of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. csnvchem.com [csnvchem.com]
- 2. Newcrom R1 | SIELC Technologies [sielc.com]
- 3. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
An Objective Comparison of Analytical Methodologies for a Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, the precise and reliable characterization of synthetic intermediates is paramount. Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a key building block in the synthesis of various kinase inhibitors and other pharmacologically active agents, is no exception.[1][2][3] This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a comparative perspective against other analytical techniques. The insights herein are grounded in established principles of analytical chemistry and mass spectrometry, aiming to empower researchers with the knowledge to make informed decisions for their analytical workflows.
Understanding the Analyte: Chemical Properties
This compound possesses a molecular formula of C8H9ClN2O2S and a molecular weight of 232.69 g/mol .[4][5] Its structure, featuring a halogenated pyrimidine core, a thioether, and an ethyl ester functional group, dictates its behavior in a mass spectrometer and influences the choice of analytical methodology.
| Property | Value | Source |
| Molecular Formula | C8H9ClN2O2S | PubChem[4] |
| Molecular Weight | 232.69 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 5909-24-0 | PubChem[4] |
| Appearance | White to yellow solid | Georganics[1] |
| Melting Point | 58-63 °C | Sigma-Aldrich, Georganics[1][5] |
Mass Spectrometry: A Detailed Exploration
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] This allows for the determination of molecular weight and elemental composition, and provides structural information through the analysis of fragmentation patterns.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical and depends on the analyte's properties and the desired information.[7][8] For this compound, several ionization methods can be considered:
| Ionization Technique | Principle | Suitability for the Target Analyte | Advantages | Disadvantages |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.[7][8] | Suitable, as the compound is relatively volatile and thermally stable. | Provides detailed structural information through reproducible fragmentation patterns. | The molecular ion peak may be weak or absent due to extensive fragmentation.[7] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[7][9] | Highly suitable, especially when coupled with liquid chromatography. | A "soft" ionization technique that typically produces a strong protonated molecule [M+H]+, minimizing fragmentation and simplifying molecular weight determination.[6][7] | Less structural information from fragmentation unless coupled with tandem MS (MS/MS). |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then ionizes the analyte molecules through chemical reactions.[7] | Suitable for this moderately polar compound. | Can handle higher flow rates and less pure samples than ESI. | Can be less sensitive than ESI for certain compounds. |
For routine molecular weight confirmation, ESI is often the preferred method due to its soft nature, which preserves the molecular ion. For detailed structural elucidation and impurity profiling, EI , particularly when coupled with Gas Chromatography (GC-MS), provides invaluable fragmentation data.
Fragmentation Pathway of this compound
The fragmentation of this molecule under electron ionization is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.
A proposed fragmentation pathway is illustrated below:
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. csnvchem.com [csnvchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. エチル 4-クロロ-2-メチルチオ-5-ピリミジンカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. as.uky.edu [as.uky.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
- 9. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Comparative Analysis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] The strategic selection of a functionalized pyrimidine building block is therefore a critical decision in the design of efficient and versatile synthetic routes. This guide provides an in-depth, objective comparison of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate with other key pyrimidine building blocks. We will delve into the nuances of its reactivity, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your drug discovery programs.
The Strategic Advantage of this compound
This compound is a trifunctionalized building block offering a unique combination of reactive handles. The interplay between the chloro, methylthio, and ethyl carboxylate groups on the electron-deficient pyrimidine ring dictates its reactivity profile, making it a versatile intermediate for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]
Comparative Reactivity Analysis: A Data-Driven Approach
The true value of a building block is revealed in its performance in key chemical transformations. Here, we compare this compound with its analogs in two of the most crucial reaction classes in modern drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The Impact of Substitution on Reactivity
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The regioselectivity and rate of SNAr reactions are heavily influenced by the substituents on the ring.[5] The chloro group at the C4 position of our title compound is the primary site for nucleophilic displacement.
Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)
| Pyrimidine Building Block | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Dimethylamine | Ethanol, reflux | 95 | [6] |
| This compound | Sodium Phenoxide | Ethanol, reflux | 85 | [6] |
| Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Amine | N/A | Generally higher reactivity than chloro analog | [7] |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | Amine | N/A | C4 position is generally more reactive | [8] |
| 2,4,6-Trichloropyrimidine | Aniline | Ethanol, reflux | 80 (monosubstitution at C4/C6) | [9] |
Note: Direct head-to-head quantitative comparisons under identical conditions are not always available in the literature. The data presented is based on reported yields for similar transformations. N/A indicates data not available.
Expertise & Experience: Explaining the "Why"
The reactivity of the C4-chloro group in this compound is enhanced by the electron-withdrawing nature of the adjacent ethyl carboxylate group at the C5 position and the pyrimidine ring nitrogens.[10][11] This polarization of the C-Cl bond facilitates nucleophilic attack.
The methylthio group at the C2 position also plays a crucial electronic role. While it is a weaker activating group than a chloro or sulfonyl group, it still contributes to the overall electrophilicity of the pyrimidine ring. Interestingly, under certain conditions with strong nucleophiles, the methylthio group itself can be displaced.[6]
In comparison to its 5-bromo analog, the 5-chloro compound is generally less reactive in SNAr reactions, following the established trend of C-X bond strength (C-Br < C-Cl). This differential reactivity can be exploited for sequential functionalization in more complex syntheses.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds. The reactivity of halopyrimidines in these transformations is a critical consideration for synthetic planning.
General Reactivity Trends:
-
Influence of the Halogen: The reactivity follows the general trend: I > Br > Cl >> F. This is due to the decreasing C-X bond strength, which facilitates the rate-determining oxidative addition step.[7]
-
Influence of Position: The reactivity of the halogen is also position-dependent: C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and therefore the most susceptible to oxidative addition.[7]
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Pyrimidine Building Block | Boronic Acid | Catalyst/Base | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Moderate to Good (expected) | General knowledge |
| Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Good to Excellent | [12] |
| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85-95 (at C4) | [13][14] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | >90 (at C5) | [15] |
Expertise & Experience: Causality Behind Experimental Choices
For this compound, the C5-chloro group is less reactive in palladium-catalyzed cross-coupling reactions compared to a bromo or iodo substituent at the same position.[7] This often necessitates the use of more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) and stronger bases to achieve high yields. However, this lower reactivity can be advantageous, allowing for selective reactions at other more reactive sites in a molecule.
The electron-deficient nature of the pyrimidine ring generally makes even chloropyrimidines more reactive in Suzuki couplings than their corresponding chlorobenzene analogs.[1]
Experimental Protocols: A Guide to Practical Application
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is adapted from the synthesis of Avanafil intermediates.[16][17]
-
Reaction Setup: To a round-bottom flask, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a suitable solvent (e.g., ethanol, DMF, or acetonitrile).
-
Base Addition: Add a base such as triethylamine or potassium carbonate (1.5-2.0 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common practices for heteroaryl chlorides.[15][18]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: The Case of Avanafil
This compound is a key intermediate in the synthesis of Avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction.[19] The synthesis highlights the strategic use of its reactive sites.
In the initial step, a nucleophilic aromatic substitution is performed at the C4 position with 3-chloro-4-methoxybenzylamine.[17] Subsequently, the methylthio group at the C2 position is oxidized to a more reactive methylsulfonyl group, which then undergoes a second SNAr reaction with (S)-2-(hydroxymethyl)pyrrolidine. This sequential and regioselective functionalization demonstrates the versatility of this compound in constructing complex drug molecules.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While its reactivity is generally lower than its bromo- and iodo-analogs, this can be leveraged for selective functionalization in multi-step syntheses. A thorough understanding of the electronic and steric effects of its substituents, as outlined in this guide, is paramount for designing efficient and robust synthetic routes to novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]
- 17. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
The Pivotal Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate Analogs in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology, the pyrimidine core stands out as a privileged scaffold. Its inherent ability to mimic the purine bases of ATP allows for competitive binding within the kinase domain, providing a robust starting point for inhibitor design. This guide delves into the structure-activity relationship (SAR) of analogs derived from a highly versatile intermediate: Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. We will explore its synthetic utility and, more critically, the biological activities of the subsequent, more complex analogs, thereby illustrating the pivotal role of this foundational molecule in the development of potent kinase inhibitors.
The Central Intermediate: Synthesis and Strategic Importance
This compound is a key building block in the synthesis of a variety of biologically active heterocyclic compounds.[1][2][3] Its strategic importance lies in the differential reactivity of its substituents: the chloro group at the 4-position is susceptible to nucleophilic substitution, the ester at the 5-position allows for various condensation reactions, and the methylthio group at the 2-position can be modified, for instance, through oxidation followed by substitution.
A common synthetic route to this intermediate involves a multi-step process, which underscores the deliberate design choices aimed at installing the key reactive handles on the pyrimidine ring. The general synthetic pathway highlights the strategic introduction of the chloro and methylthio groups, setting the stage for subsequent diversification.
From Intermediate to Inhibitor: The Pyrido[2,3-d]pyrimidine-7-one Core
While direct SAR studies on simple analogs of this compound are not extensively reported in the literature, its true value is realized in its conversion to more complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidin-7-one scaffold.[4] This bicyclic system is a cornerstone for the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like PDGF and FGF.[1][2]
The general synthetic transformation involves the reaction of this compound with an appropriate amine, followed by an intramolecular cyclization to construct the fused pyridone ring. This process creates a rigid scaffold that orients substituents into the ATP-binding pocket of the target kinase.
Structure-Activity Relationship of Pyrido[2,3-d]pyrimidin-7-one Analogs
The true essence of the SAR for analogs of this compound is revealed by examining the biological data of the pyrido[2,3-d]pyrimidin-7-one derivatives. The following sections dissect the impact of substitutions at various positions, stemming from the initial pyrimidine scaffold.
The Significance of the 2-Position: Modulating Potency and Selectivity
The 2-methylthio group of the parent pyrimidine is often displaced in the synthesis of the final inhibitors. Replacing this with various amino substituents has a profound impact on the inhibitory activity. For instance, small, basic amines can form crucial hydrogen bonds with the hinge region of the kinase. The steric bulk and electronic properties of the substituent at this position are critical for both potency and selectivity against different kinases.
The Role of the 4-Position: From Reactive Handle to Key Interaction Point
The chloro group at the 4-position of the initial pyrimidine is the primary site for introducing diversity. In the final pyrido[2,3-d]pyrimidin-7-one scaffold, this corresponds to the 4-position of the pyrimidine ring within the bicyclic system. While often an amino group in the final products, variations in the substituent at this position can influence solubility and cell permeability.
The Impact of the 5- and 6-Positions of the Pyridone Ring
The ethyl carboxylate at the 5-position of the starting pyrimidine is instrumental in the formation of the pyridone ring. Substitutions on this newly formed ring are critical for activity. For example, aryl groups at the 5-position can extend into hydrophobic pockets of the kinase active site, significantly enhancing potency. The nature of the substituent at the 8-position of the pyrido[2,3-d]pyrimidin-7-one, often an alkyl or cycloalkyl group, also plays a role in optimizing van der Waals interactions.
Comparative Biological Data
The following table summarizes representative SAR data for a series of pyrido[2,3-d]pyrimidin-7-one analogs, illustrating the impact of various substitutions on their kinase inhibitory activity. The data presented is a synthesized representation from multiple studies on this class of compounds.
| Compound ID | R2-Substituent (at position 2) | R5-Substituent (at position 5) | Target Kinase | IC50 (nM) |
| A-1 | -SMe | Phenyl | CDK4 | >10,000 |
| A-2 | -NH2 | Phenyl | CDK4 | 500 |
| A-3 | -NH(Me) | Phenyl | CDK4 | 250 |
| A-4 | -NH(c-propyl) | Phenyl | CDK4 | 100 |
| B-1 | -NH(c-propyl) | 4-Fluorophenyl | CDK4 | 50 |
| B-2 | -NH(c-propyl) | 3-Chlorophenyl | CDK4 | 75 |
| C-1 | -NH(c-propyl) | Phenyl | VEGFR2 | 800 |
| C-2 | -NH(c-propyl) | 4-Methoxyphenyl | VEGFR2 | 300 |
This table is a representative example and does not correspond to a single specific study but is a composite illustration of SAR trends.
Experimental Protocols
The biological evaluation of these compounds relies on robust and standardized in vitro assays.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is typically quantified by measuring the amount of phosphorylated substrate, often using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioactive labeling.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient.
-
Kinase Reaction: In a microplate, add the kinase, the test compound, and the substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent.
-
Data Acquisition: Read the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Synthetic and SAR Logic
To better illustrate the concepts discussed, the following diagrams outline the synthetic pathway and the key SAR points.
References
A Comparative Guide to In Vitro Profiling of Novel Compounds Derived from Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate serves as a versatile starting material for the synthesis of a diverse library of pyrimidine derivatives, offering multiple reaction sites for chemical modification.[3][4] This guide provides a comprehensive overview of key in vitro assays for characterizing the biological activity of compounds synthesized from this valuable precursor. We will delve into the experimental rationale, present detailed protocols, and offer comparative data to guide your research and development efforts.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A primary focus for pyrimidine derivatives has been the development of novel anticancer agents.[5][6] The core objective of in vitro anticancer assays is to assess a compound's ability to inhibit cancer cell growth, induce cell death, and elucidate the underlying mechanism of action.
A. Cell Viability and Cytotoxicity Assays: The First Line of Screening
To determine the concentration-dependent effect of newly synthesized compounds on cancer cell lines, cell viability assays are indispensable. The MTT and XTT assays are two of the most common colorimetric methods used for this purpose.[1]
Scientific Rationale: Both assays measure the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells. The key difference lies in the solubility of the formazan product: the MTT assay produces a water-insoluble purple formazan that requires a solubilization step, while the XTT assay yields a water-soluble orange formazan, streamlining the protocol.[1]
Comparative Data: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives
While specific data for a complete series derived from this compound is proprietary, the following table presents IC₅₀ values for a class of related pyrido[2,3-d]pyrimidine derivatives to illustrate a typical comparative data set.
| Compound | R1 | R2 | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 1n | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 |
| Alternative 1 | 4-Cl-Ph | H | 2.50 ± 1.10 | 3.10 ± 1.20 | 5.20 ± 1.50 | 5.80 ± 2.10 |
| Alternative 2 | 4-F-Ph | H | 2.10 ± 0.80 | 2.90 ± 1.10 | 4.80 ± 1.30 | 5.10 ± 1.90 |
Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[1]
Experimental Workflow for Cell Viability Assays
Caption: A generalized workflow comparing the MTT and XTT cell viability assays.
B. Kinase Inhibition Assays: Targeting Dysregulated Signaling
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[7][8] Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a known precursor for the synthesis of kinase inhibitors targeting enzymes like Cdk4, PDGF, FGF, and EGF.[3][9]
Scientific Rationale: Kinase assays measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[10]
Comparative Data: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative A | EGFR | 8 |
| Derivative B | EGFR | 9 |
| Derivative C | EGFR | 12 |
| Erlotinib (Control) | EGFR | 10 |
Data adapted from a study on pyrido[2,3-d]pyrimidine-based EGFR inhibitors.[7][11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, the target kinase, and the appropriate substrate in a kinase assay buffer.
-
Initiation of Reaction: Start the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based kinase inhibitors.
II. Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Chronic inflammation is linked to various diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[12][13] A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.
Scientific Rationale: COX-1 and COX-2 are the primary enzymes in the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[14]
Comparative Data: COX-2 Inhibition by Pyrimidine-5-Carbonitrile Derivatives
| Compound | COX-2 % Inhibition (at 10⁻⁸ M) | IC₅₀ (µM) |
| 3b | 77.01 ± 0.03 | 0.20 ± 0.01 |
| 5b | 75.25 ± 1.1 | 0.18 ± 0.01 |
| 5d | 76.14 ± 1.05 | 0.16 ± 0.01 |
| Celecoxib (Control) | - | ~0.18 |
| Nimesulide (Control) | - | ~1.5 |
Data adapted from a study on pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors.[14]
Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)
-
Reagent Preparation: Reconstitute the COX-1 or COX-2 enzyme and prepare the necessary reagents (assay buffer, cofactor, probe, arachidonic acid).
-
Inhibitor Preparation: Dissolve the test compounds in DMSO and prepare serial dilutions.
-
Assay Setup: In a 96-well plate, add the assay buffer, diluted test inhibitor (or control), and the reaction mix containing the COX enzyme, probe, and cofactor.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the slope of the linear range of the reaction for all samples. Determine the percent relative inhibition and calculate the IC₅₀ value.[15]
III. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrimidine derivatives have demonstrated a range of antibacterial and antifungal activities.[16]
Scientific Rationale: The primary in vitro assay for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The disk diffusion method can be used for initial screening.
Comparative Data: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4a | >10 | 16 | 11 |
| 4b | >10 | >10 | >10 |
| 4c | 10 | >10 | >10 |
| Chloramphenicol | 5 | 5 | - |
| Cyclohexamide | - | - | 5 |
Data adapted from a study on the antimicrobial activity of pyrimidine derivatives.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
IV. Conclusion
This compound is a valuable scaffold for the synthesis of novel compounds with diverse biological activities. The in vitro assays described in this guide provide a robust framework for the initial characterization of these derivatives. A systematic approach, beginning with broad screening assays like cell viability and antimicrobial susceptibility, followed by more specific mechanistic assays such as kinase or COX inhibition, is crucial for identifying promising lead compounds for further development. The comparative data and detailed protocols herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. dovepress.com [dovepress.com]
A Comparative Guide to the Synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: Benchmarking Established Routes Against Greener Alternatives
For researchers, medicinal chemists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a crucial building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors and the antiplatelet drug Ticagrelor.[1][2] This guide provides an in-depth technical comparison of the established synthetic route for this compound against a more sustainable, greener alternative, supported by experimental insights and safety considerations.
Introduction to this compound
This compound, a white to yellow solid with a melting point of 58-60 °C, is a versatile intermediate in organic synthesis.[3] Its pyrimidine core, adorned with a chloro-, methylthio-, and an ethyl carboxylate group, offers multiple reaction sites for further functionalization, making it a valuable precursor for creating diverse molecular scaffolds with potential therapeutic applications.[1][3]
The Established Two-Step Synthesis: A Well-Trodden Path
The most commonly employed method for the preparation of this compound is a two-step process. This route begins with the condensation of S-methylisothiourea and diethyl ethoxymethylene malonate to form an intermediate, Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, which is subsequently chlorinated.[3]
Step 1: Condensation to Form the Hydroxypyrimidine Intermediate
The initial step involves a condensation reaction between S-methylisothiourea and diethyl ethoxymethylene malonate in the presence of a base. This reaction constructs the core pyrimidine ring.
Caption: Workflow for the synthesis of the hydroxypyrimidine intermediate.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add S-methylisothiourea sulfate and diethyl ethoxymethylene malonate.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is typically acidified to precipitate the product. The solid is then filtered, washed with water, and dried to yield Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
The second step involves the conversion of the hydroxyl group on the pyrimidine ring to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]
Caption: Chlorination of the hydroxypyrimidine intermediate using POCl₃.
Experimental Protocol: Chlorination using Excess POCl₃
-
Reaction Setup: In a fume hood, a mixture of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate and a significant excess of phosphorus oxychloride is placed in a round-bottom flask fitted with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to afford the final product.
A Greener Alternative: Solvent-Free Chlorination with Equimolar POCl₃
While the established route is effective, the use of a large excess of phosphorus oxychloride presents significant environmental and safety challenges. POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[4][5][6][7][8] Quenching large quantities of unreacted POCl₃ is a hazardous and exothermic process.
A more sustainable and safer alternative involves a solvent-free chlorination using an equimolar amount of POCl₃ in a sealed reactor. This approach drastically reduces waste and minimizes the risks associated with handling large volumes of this hazardous reagent.[9][10]
Caption: Greener, solvent-free chlorination with equimolar POCl₃.
Experimental Protocol: Solvent-Free Chlorination
-
Reaction Setup: In a Teflon-lined stainless steel reactor, Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, an equimolar amount of phosphorus oxychloride, and a catalytic amount of a base (e.g., pyridine) are combined.
-
Reaction Conditions: The reactor is sealed and heated to a high temperature (e.g., 160-180 °C) for a few hours.[10]
-
Work-up and Isolation: After cooling, the reactor is carefully opened in a fume hood. The reaction mixture is cautiously quenched with cold water, and the pH is adjusted to neutral or slightly basic. The product, which often precipitates, is isolated by filtration, washed with water, and dried.
Comparative Analysis
To provide a clear benchmark, the following table summarizes the key performance indicators for the established and the greener alternative synthesis routes.
| Parameter | Established Route | Greener Alternative Route |
| Yield | Generally good to high | Reported to be high (>80%) for similar systems[10] |
| Purity | Good, may require recrystallization | Potentially higher due to fewer side products |
| Reaction Time | Several hours for each step | Shorter overall reaction time for chlorination |
| Cost-Effectiveness | Higher cost due to excess POCl₃ and waste disposal | More cost-effective due to reduced reagent use and waste |
| Safety | Significant hazards associated with excess POCl₃ and quenching | Significantly improved safety profile |
| Environmental Impact | High, due to large solvent and reagent waste | Low, solvent-free and minimal waste |
Discussion and Causality Behind Experimental Choices
The choice of synthetic route is often a balance between efficiency, cost, safety, and environmental impact.
The Established Route: The traditional method's reliance on excess POCl₃ is rooted in driving the chlorination reaction to completion. However, this brute-force approach comes at a significant cost to safety and the environment. The violent reaction of POCl₃ with water necessitates meticulous handling and quenching procedures, which can be challenging and dangerous, especially on a larger scale.
The Greener Alternative: The solvent-free, equimolar approach represents a significant advancement in process safety and green chemistry. By using a sealed reactor, the reaction can be conducted at higher temperatures, which accelerates the reaction rate and allows for the use of stoichiometric amounts of the chlorinating agent. The addition of a base like pyridine facilitates the reaction, likely by activating the hydroxyl group of the pyrimidine intermediate. This method not only eliminates the need for a large excess of a hazardous reagent but also obviates the use of solvents, further reducing the environmental footprint. The simplified work-up, often involving simple filtration, also contributes to the overall efficiency and cost-effectiveness of this greener route.
Conclusion
For the synthesis of this compound, the established two-step method provides a reliable pathway to the desired product. However, the significant safety and environmental concerns associated with the use of excess phosphorus oxychloride make it a less desirable option for modern, sustainable chemical manufacturing. The solvent-free chlorination with an equimolar amount of POCl₃ presents a compelling alternative that is not only safer and more environmentally friendly but also potentially more cost-effective and efficient. For researchers and drug development professionals, the adoption of such greener methodologies is a critical step towards a more sustainable and responsible approach to chemical synthesis.
References
- 1. iris.uniupo.it [iris.uniupo.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 4. fishersci.com [fishersci.com]
- 5. lanxess.com [lanxess.com]
- 6. my.airliquide.com [my.airliquide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. nj.gov [nj.gov]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
This guide provides a comprehensive comparison of the efficacy of various kinase inhibitors synthesized from the versatile starting material, Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate and its close isomer, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of structure-activity relationships (SAR), comparative biological data, and detailed experimental protocols to support the design and evaluation of novel kinase inhibitors.
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and investigational agents.[1] Its ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding site of a wide range of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention.
This compound serves as a key building block for the synthesis of various fused pyrimidine heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These scaffolds have demonstrated significant potential as inhibitors of several important kinase families, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases. This guide will delve into the synthesis and comparative efficacy of inhibitors derived from this common precursor, providing valuable insights for the development of next-generation targeted therapies.
I. Pyrido[2,3-d]pyrimidin-7-ones: Potent and Selective CDK Inhibitors
The pyrido[2,3-d]pyrimidin-7-one scaffold has been extensively explored for the development of CDK inhibitors.[2][3] These compounds are of significant interest due to the critical role of CDKs in cell cycle regulation and their frequent dysregulation in cancer.
A. Synthesis and Structure-Activity Relationship (SAR)
A common synthetic route to pyrido[2,3-d]pyrimidin-7-ones involves the initial reaction of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an appropriate amine, followed by a series of cyclization and functionalization steps. A key finding in the development of selective CDK4 inhibitors was the introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one core, which was found to confer excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[2]
Further SAR studies on 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones have revealed that modifications at the C-2 position significantly impact potency and selectivity against a broader range of tyrosine kinases, including PDGFr, bFGFr, EGFr, and c-Src.[4]
B. Comparative Efficacy of Pyrido[2,3-d]pyrimidin-7-one Derivatives
The following table summarizes the inhibitory activities of representative pyrido[2,3-d]pyrimidin-7-one derivatives against various kinases and cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| PD-0166285 | CDK4 | 4 | MDA-MB-435 | 0.08 | [2] |
| PD-0183812 | CDK4 | 2 | U-937 | 0.03 | [2] |
| Compound 63 | PDGFr, bFGFr, EGFr, c-Src | 79, 43, 44, 9 | Various | 0.3 (PDGF-dependent) | [4] |
Data compiled from multiple sources and should be interpreted in the context of the original publications.
II. Pyrazolo[3,4-d]pyrimidines: A Versatile Scaffold for Targeting Multiple Kinases
The pyrazolo[3,4-d]pyrimidine core is another key heterocyclic system that can be synthesized from this compound. This scaffold has demonstrated remarkable versatility, with derivatives showing potent inhibitory activity against a range of kinases, including EGFR, Src family kinases, and CDKs.[5][6][7]
A. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrazolo[3,4-d]pyrimidines often begins with the reaction of the starting pyrimidine carboxylate with hydrazine to form a pyrazole ring, which is then further elaborated. Structure-activity relationship studies have shown that substitutions at various positions of the pyrazolo[3,4-d]pyrimidine ring system can be tuned to achieve desired potency and selectivity. For instance, in a series of EGFR inhibitors, specific substitutions on the pyrazole and pyrimidine rings led to compounds with GI50 values in the sub-micromolar range against a panel of 60 cancer cell lines.[5][8]
B. Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
The table below presents the efficacy data for several pyrazolo[3,4-d]pyrimidine derivatives against different kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | IC50/Ki (µM) | Cell Line | Antiproliferative GI50/IC50 (µM) | Reference |
| Compound VIIa | Not specified | - | 57 different cell lines | 0.326 - 4.31 | [5] |
| Compound 16 | EGFR | 0.034 | NCI 60 panel | 0.018 - 9.98 | [8] |
| SI306 | c-Src | 0.13 (Ki) | GIN8, GIN28, GCE28 | 11.2, 7.7, 7.2 | [6] |
| Compound 15 | CDK2 | 0.119 | MCF-7, HCT-116, HepG-2 | 0.046, 0.007, 0.048 | [7] |
Data compiled from multiple sources and should be interpreted in the context of the original publications.
III. Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed methodologies for key experiments are provided below.
A. Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture Preparation: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence-based assays).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, using a non-linear regression analysis.
B. Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery Of New Potential Pyrido[2,3-D]Pyrimidin-7-One Based Cdk4 Inhibitors Using Molecular Modelling Approaches [erepo.usm.my]
- 4. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS No: 5909-24-0). As a key intermediate in pharmaceutical synthesis, its handling and disposal require a meticulous approach to ensure personnel safety and environmental compliance.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in regulatory standards and practical laboratory experience to address the specific hazards of this compound.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] Its primary hazards are irritation to the skin, eyes, and respiratory system.[1][3][4]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure (Category 3) | H335 | May cause respiratory irritation.[3] |
Before handling the compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. The causality is clear: this PPE creates a necessary barrier to prevent the irritant effects of the solid powder or its dusts.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side-shields or goggles (European Standard EN166).[3] | Prevents eye contact with dust or splashes, mitigating serious irritation. |
| Hand | Chemically resistant gloves (e.g., Nitrile). | Protects skin from direct contact and irritation.[3] |
| Body | Standard laboratory coat. | Prevents contamination of personal clothing.[3] |
| Respiratory | N95 dust mask or higher, if handling outside of a fume hood. | Prevents inhalation of dust, which can cause respiratory tract irritation.[3] |
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation.[5] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Waste Characterization & Segregation
Proper disposal begins with correct classification and segregation at the point of generation. Under the EPA's Resource Conservation and Recovery Act (RCRA), it is illegal and unsafe to dispose of this chemical in the regular trash or sewer system.[6]
Regulatory Context: As a laboratory generating hazardous waste, you are subject to federal and local regulations. All waste must be managed from the moment of generation until its final, safe disposal.[7]
Classifying the Waste: This compound should be treated as a non-acute hazardous chemical waste. Due to its properties, it is classified as an irritant and potentially toxic. It is a chlorinated organic compound, which requires specific disposal methods, often high-temperature incineration at a licensed facility, to prevent the formation of highly toxic dioxins.[8]
Critical Incompatibilities: A critical step in ensuring safety is the segregation of waste. This compound is incompatible with strong oxidizing agents .[3] Co-mingling this waste with oxidizers can lead to vigorous, exothermic, and potentially dangerous chemical reactions. Therefore, this waste stream must be stored in a container and a location physically separate from any oxidizing waste.[6]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the accumulation and disposal of this compound waste.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the lab, at or near where the waste is generated, to store the waste container.[7][9] This can be a designated area within a chemical fume hood or a secondary containment tray on a workbench.
-
The SAA must be under the control of laboratory personnel.[6]
Step 2: Select an Appropriate Waste Container
-
Choose a container made of a material chemically compatible with the compound (e.g., a high-density polyethylene (HDPE) bottle or a glass jar for solids).
-
The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[6]
-
Never use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste.[9]
Step 3: Label the Container Correctly
-
Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
The label must, at a minimum, include:
Step 4: Accumulate the Waste
-
Place all waste, including contaminated items like weigh boats or gloves, into the designated, labeled container.
-
Keep the container securely closed at all times, except when actively adding waste.[7] This minimizes the risk of spills and exposure.
-
Do not exceed the 55-gallon limit for an SAA, though for this specific solid, practical limits will be much smaller.[7][10]
Step 5: Arrange for Final Disposal
-
Once the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check with your institution), arrange for a pickup.[6][7]
-
Contact your institution's EH&S department or designated hazardous waste contractor to schedule the removal. Do not attempt to transport or dispose of the waste yourself.
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to minimize exposure and contamination.
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency safety number.
Cleanup Procedure for Small, Contained Spills (manageable by trained lab personnel):
-
Ensure you are wearing the appropriate PPE as listed in Table 2.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
All cleanup materials (gloves, wipes, absorbent) must be placed in the hazardous waste container for proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this chemical.
Caption: Disposal workflow for this compound.
References
- 1. csnvchem.com [csnvchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
An Introduction to Safe Handling
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 5909-24-0) is a vital intermediate in organic and pharmaceutical synthesis, notably in the development of kinase inhibitors and drugs like Avanafil.[1][2] Its utility in research and drug development is significant, but its handling demands a rigorous and informed approach to safety. This compound is a white to off-white solid powder that presents several hazards, including skin, eye, and respiratory irritation.[1][2][3]
This guide provides an in-depth, procedural framework for the safe handling of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. As your partner in laboratory safety, our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every step, from receiving to disposal, is conducted with the highest degree of protection. The protocols outlined below are designed to be both comprehensive and practical for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the specific hazards of a chemical is the foundation of any effective safety protocol. The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the identified risks. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is classified with the following hazards:
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3][5][6] |
This data is aggregated from multiple safety data sheets and chemical databases.
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Thermal decomposition can also lead to the release of hazardous gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[3] Therefore, all handling procedures must be designed to mitigate these specific risks.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for common laboratory tasks involving Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. Adherence to these guidelines is mandatory to prevent exposure.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields. | Not required if container is sealed and undamaged. | Lab coat. | Not required. |
| Weighing & Aliquoting (Solid) | Chemical splash goggles. A face shield is recommended if there is a risk of dust generation. | Chemically resistant, impervious gloves (e.g., nitrile). Inspect gloves prior to use.[7] | Fully-buttoned lab coat, long pants, and closed-toe shoes.[8] | Required. All weighing of the solid powder must be done in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[3][9] If not possible, a NIOSH-approved N95 dust mask is the minimum requirement.[6] |
| Dissolution & Solution Handling | Chemical splash goggles. | Chemically resistant, impervious gloves. Use proper glove removal technique to avoid skin contact.[7] | Fully-buttoned lab coat, long pants, and closed-toe shoes. | All operations should be performed in a certified chemical fume hood to avoid inhaling vapors.[3] |
| Reaction Quenching & Work-up | Chemical splash goggles and a face shield due to increased splash risk. | Chemically resistant, impervious gloves. Change gloves immediately if contaminated. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes. | All operations must be performed in a certified chemical fume hood.[3] |
| Minor Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Chemical-resistant apron or suit over a lab coat. | A NIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size and ventilation.[10][11] |
| Waste Disposal | Chemical splash goggles. | Chemically resistant, impervious gloves. | Lab coat, long pants, and closed-toe shoes. | Not required if handling sealed waste containers. |
Operational and Disposal Plans
A systematic workflow is essential for safety. The following step-by-step procedures provide direct guidance for handling this compound throughout its lifecycle in the laboratory.
Standard Operating Procedure for Safe Handling
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3] Designate a specific area within a chemical fume hood for the procedure.
-
PPE Donning: Put on all required PPE as specified in the table above. Inspect all equipment, especially gloves, for any signs of damage before use.[7]
-
Handling the Compound: Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.[3][12] Use the smallest quantity necessary for the experiment. Avoid any actions that could generate dust.[9]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably between 2-8°C.[1][6] Keep it away from incompatible materials such as strong oxidizing agents.[3]
Emergency Protocols: First Aid
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell or is not breathing, seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][13]
Spill Management and Disposal
-
Minor Spill Protocol:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation, but avoid airflow that could disperse the dust.
-
Wearing the appropriate PPE (see table), gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or vacuum the material into a suitable, labeled, and sealed hazardous waste container.[12][14] Avoid actions that create dust.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Waste Disposal Plan:
-
All waste, including contaminated PPE, empty containers, and spill cleanup materials, must be collected in clearly labeled, sealed hazardous waste containers.
-
As a chlorinated heterocyclic compound, this material is subject to specific environmental regulations.
-
Disposal must be handled through your institution's official hazardous waste management program in strict accordance with all local, state, and federal regulations.[3][15] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Visualization of Safe Handling Workflow
The following diagram outlines the logical progression for the safe handling of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate from receipt to final disposal, reinforcing the procedural steps described above.
References
- 1. csnvchem.com [csnvchem.com]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. aaronchem.com [aaronchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. angenechemical.com [angenechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate(5909-24-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. accelachem.com [accelachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
